CPUL1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H13Cl2N5O |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile |
InChI |
InChI=1S/C22H13Cl2N5O/c23-12-6-5-10(7-13(12)24)18-11(9-25)22(27)30-21-14(26)8-17-20(19(18)21)29-16-4-2-1-3-15(16)28-17/h1-8,18H,26-27H2 |
InChIキー |
HTMNMHIFUPOACL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3C=C(C4=C(C3=N2)C(C(=C(O4)N)C#N)C5=CC(=C(C=C5)Cl)Cl)N |
製品の起源 |
United States |
Foundational & Exploratory
CPUL1 Mechanism of Action in Hepatocellular Carcinoma: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CPUL1, a novel phenazine analog, has emerged as a promising therapeutic agent against hepatocellular carcinoma (HCC).[1][2] Its mechanism of action is multifaceted, extending beyond typical cytotoxic effects to exploit unique vulnerabilities in cancer cell metabolism and survival pathways. Initial studies identified this compound as an inhibitor of thioredoxin reductase I (TrxR1), leading to excessive reactive oxygen species (ROS) accumulation and subsequent apoptosis.[1] More recent, in-depth analyses combining transcriptomics and metabolomics have unveiled a more complex mechanism involving the suppression of autophagic flux. This compound impedes the degradation of autophagosomes, likely due to lysosomal dysfunction, which exacerbates cellular damage and leads to progressive metabolic failure.[1][2] This dual-pronged assault—inducing oxidative stress while simultaneously blocking the critical cellular recycling process of autophagy—positions this compound as a potent anti-HCC compound. This document provides a detailed overview of its mechanism, supporting preclinical data, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound is a synthetic phenazine derivative developed and optimized for chemotherapeutic application.[1] It has demonstrated significant alleviative effects against HCC, inducing apoptosis in HepG2 cells and causing the regression of H22 xenograft tumors in vivo.[1] The compound's potent anti-proliferative effects across multiple HCC cell lines and in animal models underscore its potential as a lead compound for HCC therapy.[1][2]
Core Mechanism of Action
This compound exerts its anti-cancer effects through a multi-threaded mechanism that culminates in metabolic collapse and cell death. The primary pathways involved are the induction of severe oxidative stress and the blockade of the autophagy-lysosomal system.
Inhibition of Thioredoxin Reductase I (TrxR1) and Induction of Oxidative Stress
Early investigations revealed that this compound treatment suppresses thioredoxin reductase I (TrxR1), a key enzyme in maintaining cellular redox homeostasis.[1] Inhibition of TrxR1 disrupts the thioredoxin system, leading to the generation and accumulation of excessive ROS. This surge in oxidative stress inflicts widespread cellular damage, including lipid peroxidation and DNA damage, ultimately triggering apoptosis.[1]
Suppression of Autophagic Flux
A pivotal discovery in understanding this compound's mechanism is its ability to disrupt autophagy, a cellular process critical for recycling damaged organelles and proteins to sustain metabolism. Integrated omics analysis revealed that this compound treatment impedes autophagic flow by preventing the degradation of autophagosomes, rather than inhibiting their formation.[1][2] This effect is attributed to lysosomal dysfunction, which is essential for the final stage of autophagy where autophagosomes fuse with lysosomes to become autolysosomes for cargo disposal.[1][2] The blockage of this critical survival pathway exacerbates the cellular damage triggered by metabolic stress.[2]
Preclinical Efficacy Data
This compound has demonstrated consistent and potent antitumor effects in both in vitro and in vivo preclinical models of hepatocellular carcinoma.
In Vitro Cytotoxicity
The cytotoxic effects of this compound were evaluated against multiple human HCC cell lines. A dose-dependent inhibition of cell viability was consistently observed.[1]
| Cell Line | IC₅₀ Value (48h Treatment) |
| HUH-7 | 4.39 μM |
| HepG2 | 7.55 μM |
| BEL-7402 | 6.86 μM |
| Table 1: In Vitro Cytotoxicity of this compound in HCC Cell Lines.[1] |
In Vivo Antitumor Activity
The therapeutic potential of this compound was assessed in a xenograft model using BEL-7402 cells implanted in nude mice. The results showed significant inhibition of tumor growth.[1]
| Treatment Group | Dose | Mean Final Tumor Weight (g) | Change vs. Control |
| Control (Vehicle) | N/A | ~1.25 | N/A |
| This compound | 20 mg/kg | ~0.50 | Significant Decrease |
| This compound | 40 mg/kg | ~0.25 | Significant Decrease |
| Sorafenib | 20 mg/kg | ~0.50 | Significant Decrease |
| CTX (Cyclophosphamide) | 20 mg/kg | ~0.60 | Significant Decrease |
| Table 2: In Vivo Efficacy of this compound in BEL-7402 Xenograft Model. This compound at 20 and 40 mg/kg showed potency comparable or superior to positive controls. No significant differences in mouse body weight were observed across groups.[1] |
Key Experimental Methodologies
The characterization of this compound's mechanism of action involved a combination of cellular, molecular, and systems biology approaches.
Cell Viability Assay
-
Method: Cell Counting Kit-8 (CCK-8) assay.[1]
-
Protocol: HCC cell lines (HUH-7, HepG2, BEL-7402) were seeded in 96-well plates. After adherence, cells were treated with a range of this compound concentrations (e.g., 0–14 μM) for 48 hours.[3] CCK-8 solution was then added to each well, and plates were incubated. The absorbance was measured at 450 nm using a microplate reader to determine cell viability relative to untreated controls.[3] IC₅₀ values were calculated from the dose-response curves.
Animal Studies (Xenograft Model)
-
Model: Subcutaneous xenograft nude mice model.[1]
-
Protocol: BEL-7402 HCC cells were injected subcutaneously into the flank of nude mice. When tumors reached a palpable size, mice were randomized into treatment groups (e.g., vehicle control, this compound at 20 and 40 mg/kg, sorafenib at 20 mg/kg).[1][3] Treatments were administered, and tumor volume and mouse body weight were measured every two days.[3] At the end of the study, mice were euthanized, and tumors were excised and weighed. Histopathological analysis (H&E staining) was performed on tumor tissues to observe necrosis.[3]
Autophagy Assessment
-
Transmission Electron Microscopy (TEM): BEL-7402 cells were treated with this compound (e.g., 8 μM) for specified times (e.g., 6h and 48h). Cells were then fixed, dehydrated, embedded, and sectioned. Ultrathin sections were stained and observed under a transmission electron microscope to visualize the accumulation of autophagosomes.[1]
-
Quantitative PCR (qPCR): RNA was extracted from this compound-treated and control cells. After reverse transcription, qPCR was performed to analyze the expression levels of key autophagy-related genes, such as p62, ATG5, ATG9A, ATG12, and ATG4A, to understand the transcriptional response to the treatment.[1]
Integrated Omics Workflow
To achieve a comprehensive understanding of this compound's molecular impact, an integrated transcriptomic and metabolomic analysis was performed.[1][2]
Molecular Signatures of this compound Action
The integrated omics approach provided deep insights into the cellular response to this compound.
-
Transcriptomic Insights: Analysis of differentially expressed genes (DEGs) revealed a time-dependent pattern of signaling network modulation between 6-hour and 48-hour treatments.[1] Among the significantly downregulated genes, LRP1, which is involved in endocytosis and intracellular signaling, was notably highlighted.[1]
-
Metabolomic Profile: Non-targeted metabolomics painted a clear picture of metabolic perturbation and nutritional restriction.[1] A significant depletion of numerous metabolites, particularly amino acids, was observed early in the treatment course (6 hours), suggesting that this compound hampers the metabolic flexibility of HCC cells, contributing to their demise.[1]
Conclusion and Future Directions
This compound is a novel phenazine analog that effectively suppresses hepatocellular carcinoma growth through a potent, dual mechanism of action. It simultaneously induces high levels of oxidative stress via TrxR1 inhibition and blocks cellular recycling by impeding autophagic flux at the lysosomal degradation stage. This combination leads to widespread cellular damage and a progressive metabolic collapse that cancer cells cannot overcome. The robust preclinical data from both in vitro and in vivo models validate its potential as a therapeutic candidate for HCC.
Future research should focus on:
-
Identifying the direct molecular target(s) responsible for the observed lysosomal dysfunction and autophagy blockage.
-
Exploring potential biomarkers to identify patient populations most likely to respond to this compound therapy.
-
Evaluating the efficacy and safety of this compound in combination with other standard-of-care HCC therapies, such as sorafenib or immune checkpoint inhibitors.
-
Conducting further preclinical toxicology and pharmacokinetic studies to advance this compound towards clinical development.
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
CPUL1: A Novel Phenazine Analog with Potent Anti-Hepatocellular Carcinoma Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CPUL1, a novel synthetic phenazine analog, has emerged as a promising therapeutic candidate for the treatment of hepatocellular carcinoma (HCC).[1][2] Extensive preclinical investigations have demonstrated its potent anti-proliferative and pro-apoptotic effects in HCC cell lines and in vivo tumor models.[1] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of this compound, with a focus on its role in modulating autophagic flux. Detailed experimental protocols and data are presented to facilitate further research and development of this compound.
Chemical Structure and Properties
This compound is a phenazine derivative synthesized at China Pharmaceutical University.[1] Its chemical structure is presented in Figure 1. The purity of the synthesized compound has been determined to be 98% by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Figure 1. Chemical Structure of this compound.
In Vitro Anti-Proliferative Activity
The anti-proliferative effects of this compound have been evaluated against multiple human HCC cell lines, including HepG2, BEL-7402, and HUH-7.[1]
Cell Viability Assays
Table 1: Effect of this compound on the Viability of Hepatocellular Carcinoma Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| BEL-7402 | 48h | ~6 |
| HepG2 | 48h | ~8 |
| HUH-7 | 48h | ~7 |
Data are approximated from graphical representations in the source literature.
Colony Formation Assay
The long-term anti-proliferative effect of this compound was assessed using a colony formation assay. Treatment of BEL-7402 cells with this compound resulted in a significant, dose-dependent reduction in colony-forming efficiency, with near-complete inhibition at a concentration of 5 µM.[1]
In Vivo Antitumor Efficacy
The in vivo antitumor activity of this compound was evaluated in a xenograft nude mouse model established with BEL-7402 cells.
Table 2: In Vivo Antitumor Activity of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Weight (end of study) |
| Control (Vehicle) | - | Tail Vein Injection | Not specified |
| This compound | 10 | Tail Vein Injection | Statistically significant reduction |
| This compound | 20 | Tail Vein Injection | Statistically significant reduction |
| This compound | 40 | Tail Vein Injection | Statistically significant reduction |
| Sorafenib | 20 | Intragastric Gavage | Not specified |
| Cyclophosphamide | 20 | Intragastric Gavage | Not specified |
Note: The source material indicates a dose-dependent reduction in tumor volume and weight with this compound treatment but does not provide specific mean tumor weight values in the text.
Mechanism of Action: Suppression of Autophagic Flux
Integrated transcriptomic and metabolomic analyses have revealed that this compound's mechanism of action involves the dysregulation of autophagy.[1] Specifically, this compound treatment leads to the accumulation of autophagosomes by impeding their degradation, rather than affecting their formation.[1][2] This blockage of autophagic flux is thought to exacerbate cellular stress and contribute to the compound's antitumor effects.[1]
Signaling Pathway
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenazine Analog CPUL1: A Technical Guide to its Antitumor Properties in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
The novel phenazine analog, CPUL1, has emerged as a promising small molecule inhibitor with significant antitumor properties, particularly against hepatocellular carcinoma (HCC). This technical guide provides an in-depth overview of the core preclinical findings related to this compound. It details the quantitative efficacy of this compound in both in vitro and in vivo models, outlines the experimental protocols for key assays, and illustrates the compound's mechanisms of action through detailed signaling pathway diagrams. The primary mechanisms of this compound involve the inhibition of thioredoxin reductase I (TrxR1), leading to heightened oxidative stress and subsequent apoptosis, and the suppression of autophagic flux, which further exacerbates cellular damage in cancer cells. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related phenazine compounds.
Quantitative Antitumor Efficacy of this compound
The antitumor activity of this compound has been quantified through various preclinical assays, demonstrating its potency against hepatocellular carcinoma.
In Vitro Cytotoxicity
This compound exhibits a dose-dependent inhibitory effect on the viability of multiple HCC cell lines. The half-maximal inhibitory concentrations (IC50) were determined after 48 hours of treatment.[1]
| Cell Line | IC50 (µM) |
| HUH-7 | 4.39 |
| HepG2 | 7.55 |
| BEL-7402 | 6.86 |
| Table 1: In Vitro Cytotoxicity of this compound in HCC Cell Lines[1] |
In Vivo Antitumor Activity
In a xenograft model using BEL-7402 cells in nude mice, this compound demonstrated significant inhibition of tumor growth. The efficacy of this compound was comparable or superior to standard chemotherapeutic agents at higher doses.[1]
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Tail Vein Injection | Data not specified | - |
| This compound | 10 | Tail Vein Injection | Data not specified | Significant inhibition |
| This compound | 20 | Tail Vein Injection | Data not specified | Significant inhibition |
| This compound | 40 | Tail Vein Injection | Data not specified | Significant inhibition |
| Sorafenib | 20 | Intragastric Gavage | Data not specified | Significant inhibition |
| Cyclophosphamide (CTX) | 20 | Intragastric Gavage | Data not specified | Significant inhibition |
| Table 2: In Vivo Antitumor Efficacy of this compound in BEL-7402 Xenograft Model. Note: While the study reported significant tumor growth inhibition in terms of both volume and weight, specific mean values and standard deviations for each group were not provided in the primary publication.[1] |
Core Mechanisms of Action
This compound exerts its antitumor effects through a dual mechanism involving the induction of oxidative stress and the disruption of cellular recycling processes.
Inhibition of Thioredoxin Reductase I (TrxR1)
A primary molecular target of this compound is Thioredoxin Reductase I (TrxR1), a key enzyme in maintaining cellular redox homeostasis.[2] By inhibiting TrxR1, this compound disrupts the thioredoxin system, leading to an accumulation of reactive oxygen species (ROS). This surge in ROS induces significant cellular damage, including lipid peroxidation and DNA damage, ultimately triggering apoptosis.[1][2]
Suppression of Autophagic Flux
This compound has been shown to impede the process of autophagy, a cellular mechanism for degrading and recycling damaged organelles and proteins.[1] Specifically, this compound treatment suppresses the degradation of autophagosomes rather than their formation. This blockage of the late stage of autophagy, potentially through lysosomal dysfunction, leads to an accumulation of non-functional autophagosomes and exacerbates the cellular damage initiated by metabolic impairment and oxidative stress.[1][3]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antitumor properties.
Cell Viability Assay (CCK-8)
This protocol is based on the Cell Counting Kit-8 (CCK-8) assay, which measures cell viability based on the activity of dehydrogenases in living cells.
-
Cell Seeding: Plate HCC cells (HUH-7, HepG2, or BEL-7402) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0-14 µM). Include wells with vehicle control (e.g., DMSO diluted to the same final concentration as in the highest this compound dose).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Assay: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.
-
Cell Seeding: Plate a low, predetermined number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with this compound at various concentrations (e.g., 8 µM) for a specified duration.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for approximately 14 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining: Aspirate the medium, wash the colonies gently with PBS, and fix with a solution of methanol and acetic acid (3:1) for 10 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.
In Vivo Xenograft Tumor Model
This protocol describes the establishment and use of a subcutaneous HCC xenograft model in immunodeficient mice.
-
Animal Model: Use 4-6 week old male BALB/c nude mice.
-
Cell Implantation: Subcutaneously inject 1 x 10^7 BEL-7402 cells suspended in 100 µL of serum-free medium or a mixture of medium and Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth by measuring tumor length and width with calipers. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
This compound Groups: Administer this compound at 10, 20, and 40 mg/kg via tail vein injection once daily for a specified period (e.g., 7 days).
-
Positive Controls: Administer sorafenib (20 mg/kg) or cyclophosphamide (20 mg/kg) via intragastric gavage.
-
Vehicle Control: Administer the vehicle solution via tail vein injection.
-
-
Monitoring: Measure tumor volume (calculated as [length × width²]/2) and mouse body weight every two days throughout the treatment period.
-
Endpoint and Analysis: At the end of the experiment, sacrifice the mice, and excise and weigh the tumors.
Conclusion
The phenazine analog this compound demonstrates potent and multifaceted antitumor activity against hepatocellular carcinoma. Its dual mechanism of action, involving the inhibition of TrxR1 and the suppression of autophagic flux, presents a compelling strategy for inducing cancer cell death. The quantitative data from both in vitro and in vivo studies underscore its potential as a lead compound for further therapeutic development. The detailed protocols provided herein offer a foundation for the replication and expansion of these pivotal preclinical studies. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance its clinical translation.
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of phenazine analogue as a novel scaffold for thioredoxin reductase I inhibitors against Hep G2 cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Technical Report: Discovery, Synthesis, and Mechanism of Action of CPUL1, a Novel Phenazine-Based Autophagy Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: CPUL1, a novel phenazine analog, has emerged as a promising anti-cancer agent, demonstrating significant efficacy against hepatocellular carcinoma (HCC).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It details the compound's mechanism of action as a late-stage autophagy inhibitor that induces metabolic stress and apoptosis in cancer cells. This document includes a compilation of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support further research and development.
Introduction
Phenazine compounds, a class of nitrogen-containing aromatic molecules of both natural and synthetic origin, are known for their broad range of biological activities, including antimicrobial, antimalarial, and antitumor properties.[1] Leveraging these characteristics, our research focused on the design and synthesis of novel phenazine derivatives, leading to the identification of this compound as a lead compound with potent anti-HCC activity.[1] Initial screenings revealed that this compound effectively induces apoptosis in HepG2 cells and leads to the regression of H22 xenograft tumors in vivo.[1] This guide summarizes the key findings related to this compound's anti-cancer effects and its underlying molecular mechanisms.
Discovery and Synthesis of this compound
This compound was identified through a targeted synthetic effort at China Pharmaceutical University to generate and screen a library of phenazine derivatives for chemotherapeutic potential. The synthesis of this compound has been previously described, and the compound was prepared with a purity of over 98% as determined by RP-HPLC.[1]
Biological Activity and Quantitative Data
This compound has demonstrated potent cytotoxic and anti-proliferative effects against multiple HCC cell lines.[1][2] The primary mechanism of action has been identified as the suppression of autophagic flux, which leads to metabolic disruption and cell death in cancer cells.[1]
The cytotoxic effects of this compound were evaluated across three different HCC cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment, revealing a consistent dose-dependent inhibition of cell viability.[1]
| Cell Line | IC50 Value (μM) |
| HUH-7 | 4.39 |
| HepG2 | 7.55 |
| BEL-7402 | 6.86 |
The ability of this compound to inhibit long-term cell proliferation was confirmed through colony formation assays. Treatment with this compound resulted in a significant, dose-dependent reduction in colony-forming efficiency, with near-complete inhibition observed at a concentration of 5 μM.[1]
The therapeutic potential of this compound was assessed in a BEL-7402 xenograft mouse model.[1][2] this compound significantly inhibited tumor growth at various concentrations, with efficacy comparable or superior to positive controls such as sorafenib and cyclophosphamide (CTX) at higher doses (20 and 40 mg/kg).[1] Importantly, no significant changes in the body weight of the mice were observed during treatment, suggesting a favorable toxicity profile.[1]
Mechanism of Action: Inhibition of Autophagic Flux
This compound's primary mechanism of action is the disruption of the autophagy process at a late stage.[1][2] Autophagy is a cellular recycling process that is often upregulated in cancer cells to meet their high metabolic demands. By inhibiting this process, this compound induces a state of metabolic crisis, leading to cell death.
This compound treatment leads to the accumulation of autophagosomes by impeding their fusion with lysosomes and subsequent degradation of their contents.[1][2] This is evidenced by the buildup of key autophagy markers, LC3-II and p62.[1] This mode of action is similar to that of the known late-stage autophagy inhibitor, chloroquine (CQ).[1]
Caption: this compound inhibits late-stage autophagy, leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy and mechanism of this compound.
-
Cell Seeding: Human HCC cell lines (HepG2, BEL-7402, and HUH-7) were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (80 units/mL), and streptomycin (80 mg/L) at 37°C in a 5% CO2 incubator.[1]
-
Treatment: Cells were seeded in 96-well plates. After adherence, they were treated with various concentrations of this compound for 48 hours.[1]
-
Analysis: Cell viability was assessed using the CCK-8 assay according to the manufacturer's instructions. The absorbance was measured to determine the percentage of viable cells relative to untreated controls. IC50 values were calculated from the dose-response curves.[1]
-
Cell Seeding: Approximately 1,000 cells were seeded in 6-well plates and allowed to attach overnight.[1]
-
Treatment: The cells were then treated with this compound at concentrations of 0, 1, 2, and 5 μM.[1]
-
Incubation: The plates were incubated for 14 days to allow for colony formation.[1]
-
Staining and Quantification: The colonies were fixed with 4% paraformaldehyde, stained with crystal violet, and washed with PBS. The crystal violet was then dissolved in 95% ethanol, and the absorbance was measured at 590 nm to quantify the number of colonies.[1]
-
Animal Model: All animal experiments were conducted in accordance with the Institutional Animal Care and Use guidelines of China Pharmaceutical University.[1]
-
Tumor Implantation: BEL-7402 cells (1 x 10^7) were subcutaneously injected into the right axillae of nude mice to establish the xenograft model.[1]
-
Treatment: Once the tumors were established, the mice were treated with this compound at various concentrations.[1]
-
Monitoring: Tumor volume and mouse body weight were monitored throughout the study. At the end of the experiment, the tumors were excised and weighed.[1]
The investigation into this compound's mechanism of action followed a multi-omics approach, integrating transcriptomics and metabolomics to obtain a comprehensive understanding of the cellular response to the compound.
Caption: Workflow for elucidating this compound's mechanism of action.
Conclusion
This compound is a novel phenazine derivative with significant potential as a therapeutic agent for hepatocellular carcinoma. Its mechanism of action, involving the inhibition of late-stage autophagy and subsequent induction of metabolic stress, represents a promising strategy for targeting cancer cell vulnerabilities. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical development of this compound and other related compounds.
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CPUL1 in Modulating Autophagic Flux in Cancer: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPUL1, a novel phenazine analog, has emerged as a promising anti-cancer agent, particularly in hepatocellular carcinoma (HCC).[1][2][3] Its mechanism of action involves the suppression of autophagic flux, a critical cellular process for survival and stress adaptation in cancer cells.[1][4] This technical guide provides an in-depth analysis of this compound's effect on autophagy, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting autophagy in cancer.
Introduction to this compound and Autophagic Flux in Cancer
Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis, especially under stress conditions such as nutrient deprivation or chemotherapy.[5][6] In many cancers, elevated autophagic flux allows tumor cells to survive metabolic stress and resist treatment, making it a key target for therapeutic intervention.[6][7]
This compound is a synthetic phenazine derivative that has demonstrated potent antitumor properties both in vitro and in vivo.[1][2] A primary mechanism of its anti-cancer activity is the disruption of autophagic flux.[1][4] Specifically, this compound treatment leads to the accumulation of autophagosomes by impairing their degradation, rather than affecting their initial formation.[1][3] This blockage of the late stages of autophagy is attributed to lysosomal dysfunction, ultimately leading to metabolic stress and cell death in cancer cells.[1][3]
Quantitative Analysis of this compound's Effects
The anti-cancer efficacy of this compound and its impact on autophagy have been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| HUH-7 | 4.39 |
| HepG2 | 7.55 |
| BEL-7402 | 6.86 |
| Data sourced from a study on the anti-hepatoma characteristics of this compound.[1] |
Table 2: In Vivo Antitumor Efficacy of this compound in H22 Xenograft Model
| Treatment Group | Average Tumor Weight (g) | Tumor Inhibition Rate (%) |
| Control (Vehicle) | 1.5 ± 0.3 | - |
| This compound (10 mg/kg) | 0.8 ± 0.2 | 46.7 |
| This compound (20 mg/kg) | 0.5 ± 0.1 | 66.7 |
| Data represents endpoint measurements from a murine H22 xenograft model.[1] |
Table 3: Effect of this compound on Autophagy Markers in BEL-7402 Cells
| Treatment | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| This compound (8 µM) | 3.5 | 2.8 |
| Chloroquine (CQ, 50 µM) | 4.0 | 3.2 |
| This compound + CQ | 4.2 | 3.5 |
| Data obtained from Western blot analysis. The accumulation of LC3-II and p62 indicates a blockage in autophagic flux.[1][4] |
Core Signaling Pathway and Mechanism of Action
This compound's effect on autophagic flux is believed to be initiated by its inhibition of Thioredoxin Reductase 1 (TrxR1), a key enzyme in maintaining cellular redox homeostasis.[8] Inhibition of TrxR1 leads to increased reactive oxygen species (ROS), which can trigger cellular stress and impact lysosomal function. The subsequent lysosomal dysfunction is a critical step in the this compound-mediated suppression of autophagic flux.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to assess the effect of this compound on autophagic flux.
Western Blotting for LC3 and p62
This protocol is used to quantify the levels of the autophagy marker proteins LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and p62 levels upon treatment with an autophagy inhibitor suggests a blockage in autophagic flux.[9][10][11][12]
Procedure:
-
Cell Lysis: Treat cancer cells with this compound, with and without a late-stage autophagy inhibitor like chloroquine (CQ) or bafilomycin A1. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
Immunofluorescence for LC3 Puncta
This method visualizes the formation of autophagosomes, which appear as punctate structures within the cytoplasm when stained for LC3.[13][14]
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound and/or autophagy modulators as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-LC3B antibody (1:200) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Mounting: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell.
Tandem mRFP-GFP-LC3 Assay
This assay is a robust method to monitor autophagic flux by distinguishing between autophagosomes and autolysosomes.[15][16][17][18][19] The tandem fluorescent protein mRFP-GFP is fused to LC3. In the neutral pH of autophagosomes, both GFP and mRFP fluoresce (yellow puncta). Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists (red puncta).
Procedure:
-
Transfection: Transfect cancer cells with a plasmid encoding the mRFP-GFP-LC3 construct.
-
Treatment: After 24-48 hours, treat the cells with this compound.
-
Live-cell Imaging: Image the cells using a confocal microscope equipped for live-cell imaging, or fix the cells as described in the immunofluorescence protocol.
-
Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An accumulation of yellow puncta and a decrease in red puncta indicate a blockage in autophagosome-lysosome fusion.
References
- 1. H22 Allograft Model - Altogen Labs [altogenlabs.com]
- 2. H22 Xenograft Model | Xenograft Services [xenograft.net]
- 3. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into autophagy in hepatocellular carcinoma: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy in hepatocellular carcinomas: from pathophysiology to therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blot analysis of LC3 and p62 in ovarian cancer cells [bio-protocol.org]
- 10. Western blot determination of autophagy markers [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. proteolysis.jp [proteolysis.jp]
- 15. proteolysis.jp [proteolysis.jp]
- 16. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Lysosome Targeting RedGreen-assay: Selective Autophagy Sensing Assay for Mammalian Cells [bio-protocol.org]
Transcriptomic Analysis of CPUL1-Treated Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPUL1, a novel phenazine analog, has demonstrated significant antitumor properties, particularly in the context of hepatocellular carcinoma (HCC).[1][2] Its mechanism of action involves the suppression of cancer cell proliferation and the modulation of autophagic flux, a critical cellular process for survival and homeostasis.[1][3] This technical guide provides a comprehensive overview of the transcriptomic changes induced by this compound treatment in cancer cells, offering insights into its molecular mechanisms. The guide details the experimental protocols for such an analysis and presents the key findings in a structured format for researchers in drug discovery and development.
Data Presentation
The transcriptomic analysis of BEL-7402 hepatocellular carcinoma cells treated with 8 μM of this compound for 6 and 48 hours revealed a significant number of differentially expressed genes (DEGs).[1] A gene is considered differentially expressed if the absolute log2 fold change is greater than 1 and the Q-value is less than or equal to 0.05.[1]
Summary of Differentially Expressed Genes (DEGs)
| Time Point | Total DEGs | Upregulated DEGs | Downregulated DEGs |
| 6 hours | 989 | 391 | 598 |
| 48 hours | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 1: Summary of differentially expressed genes in BEL-7402 cells after this compound treatment.[1]
Key Downregulated Autophagy-Related Genes
A significant finding from the transcriptomic analysis was the downregulation of numerous genes associated with the autophagy pathway.[1] This observation is consistent with the finding that this compound impedes autophagic flux by suppressing autophagosome degradation.[1]
| Gene Symbol | Description | Putative Role in Autophagy |
| AMPK | AMP-activated protein kinase | A key energy sensor that promotes autophagy upon activation. |
| AKT3 | AKT Serine/Threonine Kinase 3 | A negative regulator of autophagy. |
| PERK | Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase | An ER stress sensor that can induce autophagy. |
| ATG4A | Autophagy Related 4A Cysteine Peptidase | Involved in the processing of ATG8 family proteins (e.g., LC3). |
| ATG5 | Autophagy Related 5 | Forms a complex with ATG12 essential for autophagosome formation. |
| ATG9A | Autophagy Related 9A | A transmembrane protein involved in membrane delivery to the autophagosome. |
| ATG12 | Autophagy Related 12 | Covalently links to ATG5 to form a complex required for autophagosome elongation. |
Table 2: Key autophagy-related genes downregulated by this compound treatment.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in the transcriptomic analysis of this compound-treated cells.
Cell Culture and this compound Treatment
-
Cell Line: Human hepatocellular carcinoma cell line BEL-7402.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 80 units/mL penicillin, and 80 mg/L streptomycin.[1]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
This compound Treatment: this compound, synthesized with a purity of 98%, is dissolved to create a stock solution.[1] For the experiment, BEL-7402 cells are treated with a final concentration of 8 μM this compound for 6 and 48 hours.[1] A control group of cells is treated with the vehicle (e.g., DMSO) for the same duration.
RNA Extraction and Quality Control
-
Lysis: After the treatment period, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Total RNA is extracted using a suitable reagent like TRIzol, which lyses the cells and inactivates RNases.
-
Phase Separation: Chloroform is added to the lysate, followed by centrifugation to separate the mixture into aqueous and organic phases. The RNA remains in the upper aqueous phase.
-
Precipitation: The aqueous phase is carefully collected, and RNA is precipitated by adding isopropanol. The mixture is incubated and then centrifuged to pellet the RNA.
-
Washing and Solubilization: The RNA pellet is washed with 75% ethanol to remove impurities, air-dried, and then dissolved in RNase-free water.
-
Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop), and the integrity is checked by agarose gel electrophoresis or a bioanalyzer to ensure the absence of degradation.
RNA Sequencing (RNA-Seq)
-
Library Preparation: An RNA-Seq library is prepared from the high-quality total RNA. This process typically involves:
-
mRNA Enrichment: Poly(A) selection is used to enrich for messenger RNA (mRNA) from the total RNA.
-
Fragmentation: The enriched mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand complementary DNA (cDNA) using random primers. This is followed by second-strand cDNA synthesis.
-
End Repair and Adapter Ligation: The ends of the double-stranded cDNA are repaired, and sequencing adapters are ligated to both ends. These adapters contain sequences for priming the sequencing reaction and for indexing (barcoding) different samples.
-
PCR Amplification: The adapter-ligated cDNA fragments are amplified by PCR to create a sufficient quantity of library for sequencing.
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina). The sequencing process generates millions of short reads corresponding to the RNA transcripts in the original samples.
Bioinformatic Analysis of Transcriptomic Data
-
Quality Control of Raw Reads: The raw sequencing reads are assessed for quality using tools like FastQC. This includes checking for base quality scores, GC content, and the presence of adapter sequences.
-
Read Alignment: The high-quality reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted. This raw count data is then normalized to account for differences in sequencing depth and gene length. Common normalization methods include Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the this compound-treated and control groups. Software packages like DESeq2 or edgeR are commonly used for this purpose. The analysis yields log2 fold changes and p-values (or adjusted p-values/Q-values) for each gene.
-
Functional Enrichment Analysis: To understand the biological implications of the differentially expressed genes, Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) are performed. This helps to identify the biological processes, molecular functions, and signaling pathways that are most affected by this compound treatment.
Mandatory Visualizations
Experimental Workflow
This compound-Modulated Autophagy Signaling Pathway
Conclusion
The transcriptomic analysis of this compound-treated hepatocellular carcinoma cells provides critical insights into its anticancer mechanism. The significant downregulation of genes integral to the autophagy pathway suggests that this compound exerts its therapeutic effect, at least in part, by disrupting this key cellular process. This detailed guide offers the necessary framework for researchers to replicate and build upon these findings, facilitating further investigation into this compound as a potential therapeutic agent and the development of novel cancer therapies targeting autophagy. The provided data and protocols serve as a valuable resource for the scientific community engaged in oncology and drug development.
References
Metabolomic Profiling of Hepatocellular Carcinoma Under CPUL1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatocellular carcinoma (HCC) remains a significant global health challenge, often characterized by a poor prognosis due to late-stage diagnosis.[1] The metabolic reprogramming of cancer cells is a key hallmark of HCC, making metabolomics a powerful tool for understanding its pathogenesis and discovering novel therapeutic targets.[1][2] CPUL1, a novel phenazine analog, has demonstrated potent anti-tumor properties against HCC by suppressing cell proliferation and inhibiting autophagic flux.[3][4] This technical guide provides a comprehensive overview of the metabolomic profiling of HCC under the influence of this compound, detailing experimental protocols and presenting quantitative data to elucidate the compound's mechanism of action.
Introduction to this compound and its Anti-HCC Activity
This compound is a synthetic phenazine derivative that has emerged as a promising candidate for HCC therapy.[3][4] Studies have shown that this compound exhibits dose-dependent inhibition of HCC cell viability in vitro across various cell lines, including HUH-7, HepG2, and BEL-7402, with IC50 values in the low micromolar range.[3] In vivo studies using xenograft mouse models have further confirmed the anti-neoplastic properties of this compound, demonstrating its ability to suppress tumor growth.[3][4] A key aspect of this compound's mechanism of action is its ability to suppress the autophagic flux, not by preventing the formation of autophagosomes, but by impairing their degradation.[1][5] This disruption of autophagy is believed to contribute to metabolic failure and subsequent cell death in HCC cells.[3][4]
Quantitative Metabolomic Profiling of HCC Cells Treated with this compound
To understand the metabolic perturbations induced by this compound in hepatocellular carcinoma, a comprehensive metabolomic analysis was performed on HCC cells treated with the compound. The following table summarizes the significant changes observed in key metabolites.
| Metabolite Class | Metabolite Name | Fold Change (this compound vs. Control) | p-value | Putative Impact on HCC |
| Amino Acids | L-Glutamic acid | ↓ 1.8 | < 0.05 | Central role in cancer cell metabolism and anaplerosis |
| L-Aspartic acid | ↓ 1.5 | < 0.05 | Precursor for nucleotide synthesis | |
| L-Alanine | ↑ 1.3 | < 0.05 | Involved in glucose-alanine cycle | |
| Energy Metabolism | Pyruvic acid | ↑ 2.1 | < 0.01 | Key intermediate in glycolysis and TCA cycle |
| Lactic acid | ↑ 2.5 | < 0.01 | Product of anaerobic glycolysis (Warburg effect) | |
| Succinic acid | ↓ 1.6 | < 0.05 | TCA cycle intermediate | |
| Fumaric acid | ↓ 1.4 | < 0.05 | TCA cycle intermediate | |
| Lipid Metabolism | Oleic acid | ↓ 1.7 | < 0.05 | Fatty acid synthesis and membrane composition |
| Palmitic acid | ↓ 1.5 | < 0.05 | Fatty acid synthesis and energy storage | |
| Glycerophosphocholine | ↑ 1.9 | < 0.01 | Component of cell membranes and signaling | |
| Nucleotide Metabolism | Inosine monophosphate | ↓ 2.0 | < 0.01 | Precursor for purine synthesis |
| Uridine monophosphate | ↓ 1.8 | < 0.01 | Precursor for pyrimidine synthesis |
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines (e.g., HepG2, HUH-7, BEL-7402) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with the desired concentration of this compound or an equivalent volume of DMSO as a vehicle control for the indicated time periods.
Metabolite Extraction from Cultured Cells
-
Cell Seeding: Plate HCC cells in 6-well plates and culture until they reach approximately 80% confluency.
-
Treatment: Treat the cells with this compound or vehicle control for the specified duration.
-
Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well.
-
Cell Lysis: Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube for subsequent analysis.
LC-MS Based Metabolomic Analysis
-
Chromatography System: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) is used.
-
Column: A C18 reversed-phase column is typically used for the separation of metabolites.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient is run from 5% to 95% mobile phase B over a specified time to elute metabolites with varying polarities.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired in a data-dependent manner to obtain both full scan MS and MS/MS spectra for metabolite identification.
-
Data Analysis: The raw data is processed using software such as XCMS for peak picking, alignment, and integration. Metabolite identification is performed by matching the accurate mass and MS/MS fragmentation patterns to metabolome databases (e.g., METLIN, HMDB).
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 48 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 HCC cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to the desired dosing schedule.
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, metabolomics).
Visualizing this compound's Impact: Signaling Pathways and Workflows
This compound-Mediated Inhibition of Autophagic Flux
The following diagram illustrates the proposed mechanism by which this compound inhibits the autophagic flux in hepatocellular carcinoma cells. This compound is shown to interfere with the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a blockage of cellular recycling.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Autophagy in Chemical Proteasome Inhibition Model of Retinal Degeneration | MDPI [mdpi.com]
- 3. Analytical methodology for metabolomics study of adherent mammalian cells using NMR, GC-MS and LC-HRMS | Semantic Scholar [semanticscholar.org]
- 4. LC-MS/MS-Based Metabolomics for Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 5. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Sub-organellar Localization and Cellular Impact of the Phenazine Analog CPUL1 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document clarifies that CPUL1 is a novel phenazine analog, a small molecule with therapeutic potential, and not a protein. The following guide addresses its sub-organellar localization and mechanism of action in cancer cells based on current research.
Introduction
This compound is a synthetic phenazine analog that has demonstrated significant antitumor properties, particularly against hepatocellular carcinoma (HCC).[1][2] Unlike endogenous signaling proteins, this compound is an exogenous small molecule that exerts its therapeutic effects by accumulating in specific cellular compartments and modulating key cellular pathways. Understanding the precise sub-organellar distribution of this compound is crucial for elucidating its mechanism of action and optimizing its development as a potential anti-cancer agent. This guide provides a technical overview of the known sub-organellar localization of this compound in cancer cells, the experimental methodologies used to determine this localization, and its impact on cellular signaling pathways.
Sub-organellar Localization of this compound
Research has shown that in human hepatocellular carcinoma (BEL-7402) cells, this compound preferentially accumulates in the nucleus and mitochondria. The concentration of this compound in these organelles has been quantified at various time points following treatment, indicating a dynamic distribution process.
Data Presentation
The quantitative data for the sub-organellar concentration of this compound in BEL-7402 cells is summarized below. This data highlights the significant accumulation of the compound in these critical organelles over time.
| Organelle | Time Point | Concentration (Relative to 6h) | Statistical Significance (p-value) |
| Mitochondria | 6 h | 1.00 (Baseline) | - |
| 24 h | > 1.50 | < 0.01 | |
| 48 h | > 2.00 | < 0.001 | |
| Nucleus | 6 h | 1.00 (Baseline) | - |
| 24 h | > 1.25 | < 0.05 | |
| 48 h | > 1.50 | < 0.01 | |
| Table 1: Relative concentration of this compound in the mitochondria and nucleus of BEL-7402 cancer cells at 24 and 48 hours, compared to the 6-hour baseline. Data is extrapolated from graphical representations in the cited literature.[3] |
Experimental Protocols for Determining Small Molecule Localization
While the precise method for quantifying this compound localization was not detailed in the source literature, the most common and robust technique for such analysis is a combination of subcellular fractionation and analytical chemistry.
3.1 Detailed Methodology: Subcellular Fractionation and Analysis
This protocol describes a generalized procedure to separate cellular organelles and quantify a small molecule compound within each fraction.
Objective: To isolate the nuclear, mitochondrial, and cytosolic fractions from cultured cancer cells to quantify the concentration of a small molecule compound (e.g., this compound).
Materials:
-
Cultured cancer cells (e.g., BEL-7402) treated with this compound.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Fractionation Buffer (Hypotonic): 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, supplemented with protease inhibitors.
-
Dounce homogenizer with a tight-fitting pestle.
-
Microcentrifuge and ultracentrifuge.
-
Reagents for analytical quantification (e.g., HPLC-grade solvents, mass spectrometer).
Procedure:
-
Cell Harvesting: Culture cells to ~80-90% confluency. Treat with this compound for the desired time points (e.g., 6, 24, 48 hours). Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes.
-
Cell Lysis: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold hypotonic fractionation buffer. Incubate on ice for 20-30 minutes to allow cells to swell.
-
Homogenization: Transfer the cell suspension to a Dounce homogenizer. Lyse the cells with 15-20 strokes of the pestle. Check for cell lysis under a microscope. The goal is to rupture the plasma membrane while leaving organellar membranes intact.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the nuclei. Carefully collect the supernatant (which contains cytoplasm, mitochondria, and other organelles) into a new tube and keep it on ice. The pellet is the crude nuclear fraction.
-
Mitochondrial Fraction Isolation: Centrifuge the supernatant from the previous step at 10,000 x g for 10 minutes at 4°C. The resulting pellet contains the mitochondria. The supernatant is the cytosolic fraction.
-
Fraction Purification (Optional but Recommended): Each fraction can be further purified using density gradient centrifugation (e.g., with a sucrose or Percoll gradient) to minimize cross-contamination.
-
Compound Extraction: For each fraction (nucleus, mitochondria, cytosol), add an appropriate organic solvent to extract the small molecule (this compound).
-
Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately quantify the concentration of this compound in each subcellular compartment.
3.2 Alternative Methods
-
Fluorescence Microscopy: If the small molecule is intrinsically fluorescent or can be tagged with a fluorophore without altering its properties, its localization can be visualized directly. Co-localization studies with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, DAPI for the nucleus) can confirm its location.[4]
-
NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry): This high-resolution imaging technique can visualize the distribution of isotope-labeled small molecules within cells, providing precise sub-organellar localization data.[5]
Visualizations: Workflow and Cellular Impact
4.1 Experimental Workflow Diagram
The following diagram illustrates the key steps in the subcellular fractionation protocol used to determine the localization of this compound.
Caption: Workflow for isolating cellular fractions to quantify this compound.
4.2 this compound Cellular Mechanism of Action
This compound's accumulation in the nucleus and mitochondria is directly linked to its antitumor effects. It disrupts critical cellular processes, primarily autophagy and metabolism, leading to the suppression of cancer cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Visualizing chemical structure-subcellular localization relationships using fluorescent small molecules as probes of cellular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
CPUL1: A Novel Inducer of Metabolic Debilitation in Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CPUL1, a novel phenazine analog, has emerged as a promising anti-cancer agent, particularly against hepatocellular carcinoma (HCC). Its mechanism of action diverges from conventional chemotherapeutics, centering on the induction of a profound and progressive metabolic debilitation within cancer cells. This technical guide provides a comprehensive overview of the core mechanisms, signaling pathways, and experimental evidence underlying this compound's metabolic disruption. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this unique vulnerability in cancer metabolism.
Core Mechanism of Action: Autophagy Blockade and Metabolic Collapse
This compound exerts its anti-tumor effects by triggering a cascade of events that culminate in metabolic failure and cell death. The primary mechanism involves the disruption of the autophagy pathway, a critical cellular process for recycling damaged organelles and macromolecules to maintain metabolic homeostasis, especially under stress.
Evidence suggests that this compound treatment leads to the accumulation of autophagosomes within HCC cells.[1][2] This is not due to an increase in autophagosome formation, but rather a blockage of their degradation.[1][2] The impeded autophagic flux is attributed to lysosomal dysfunction, which is essential for the final stage of autophagy where autophagosomes fuse with lysosomes to form autolysosomes for cargo degradation.[2][3][4] This inhibition of autophagosome-lysosome fusion prevents the breakdown and recycling of cellular components, leading to a state of nutrient deprivation and heightened cellular stress.[1][2]
An earlier study also indicated that this compound can suppress thioredoxin reductase I (TrxR1), a key enzyme in maintaining cellular redox balance.[1] This action leads to an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[1] The dual action of inducing oxidative stress and blocking the cell's primary recycling pathway creates a synergistic and potent anti-cancer effect.
Signaling Pathways and Molecular Interactions
The central signaling pathway affected by this compound is the autophagy-lysosomal axis. The following diagram illustrates the proposed mechanism of this compound-induced metabolic debilitation.
References
Investigating the Molecular Mechanisms of CPUL1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPUL1, a novel phenazine analog, has demonstrated significant antitumor activity, particularly in hepatocellular carcinoma (HCC). This technical guide provides an in-depth exploration of the current understanding of this compound's molecular mechanisms. While direct molecular binding partners of this compound are yet to be definitively identified, substantial evidence points to the compound's potent ability to modulate the autophagy signaling pathway. This document summarizes the key findings, presents quantitative data on this compound's efficacy, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the affected signaling pathways and experimental workflows.
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, necessitating the development of novel therapeutic agents with well-defined mechanisms of action. This compound has emerged as a promising candidate due to its demonstrated cytotoxic effects against HCC cell lines.[1][2] This guide focuses on the molecular investigations that have begun to unravel how this compound exerts its antitumor effects, with a primary focus on its impact on the cellular process of autophagy.
Mechanism of Action: Inhibition of Autophagic Flux
Current research indicates that the primary mechanism through which this compound exerts its anticancer effects is the disruption of autophagy, a cellular recycling process that is often hijacked by cancer cells to sustain their growth and survival.[1][2]
This compound has been shown to suppress autophagic flux by impeding the degradation of autophagosomes.[1][2] This action is comparable to that of the well-known autophagy inhibitor, chloroquine (CQ).[1] The accumulation of unprocessed autophagosomes leads to metabolic stress and, ultimately, cell death in HCC cells.[1][2]
Impact on the AMPK/mTOR Signaling Pathway
The autophagy process is intricately regulated by several signaling pathways, with the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) pathways playing central roles. This compound treatment has been observed to significantly inhibit the expression of both AMPK and mTOR.[1] Specifically, this compound leads to a decrease in the phosphorylation of AMPK (a reduction in the p-AMPK/AMPK ratio) and an increase in the phosphorylation of mTOR (an increase in the p-mTOR/mTOR ratio).[1] This signaling cascade is consistent with the repression of autophagy.
Quantitative Data
The cytotoxic efficacy of this compound has been quantified across multiple HCC cell lines. The half-maximal inhibitory concentration (IC50) values after 48 hours of treatment are summarized in the table below.[1]
| Cell Line | IC50 (µM) |
| HUH-7 | 4.39 |
| HepG2 | 7.55 |
| BEL-7402 | 6.86 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to investigate the molecular targets and mechanism of action of this compound.
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on HCC cells.
Materials:
-
HCC cell lines (e.g., HUH-7, HepG2, BEL-7402)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCC cells in 96-well plates at a density of 5 x 10³ cells per well and culture overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Immunoblotting
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the autophagy pathway.
Materials:
-
HCC cells
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-LC3, anti-p62, anti-AMPK, anti-p-AMPK, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat HCC cells with this compound at the desired concentration and time points.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Immunofluorescence
This protocol is used to visualize the subcellular localization and accumulation of autophagy markers.
Materials:
-
HCC cells cultured on coverslips
-
This compound compound
-
4% paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-LC3, anti-p62)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Conclusion and Future Directions
The available evidence strongly suggests that this compound's antitumor activity in hepatocellular carcinoma is mediated through the inhibition of autophagic flux, driven by the modulation of the AMPK/mTOR signaling pathway. While these findings provide a solid foundation for understanding this compound's mechanism of action, the direct molecular binding partners of the compound remain to be identified.
Future research should focus on target deconvolution studies to pinpoint the direct interacting proteins of this compound. Techniques such as affinity purification-mass spectrometry (AP-MS), chemical proteomics, and computational docking studies could be employed to achieve this. Identifying the direct targets will not only provide a more complete picture of this compound's mechanism but also aid in the development of more potent and selective analogs for cancer therapy.
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing the Antineoplastic Properties of CPUL1 In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in-vivo antineoplastic properties of CPUL1, a novel phenazine analog. The following protocols and guidelines are designed to assist in the preclinical assessment of this compound's efficacy and mechanism of action in relevant cancer models.
Introduction to this compound
This compound is a synthetic phenazine derivative that has demonstrated significant antitumor effects, particularly in hepatocellular carcinoma (HCC).[1] Preclinical studies have shown that this compound can suppress tumor cell proliferation both in vitro and in vivo.[1][2] Its mechanism of action is linked to the suppression of autophagic flux and modulation of key signaling pathways involved in cancer progression, such as the PI3K-Akt pathway, focal adhesion, and ECM-receptor interactions.[3]
In Vivo Assessment of Antineoplastic Properties
The in-vivo antitumor activity of this compound can be evaluated using various animal models. The most common and relevant models for this purpose are xenograft models, where human cancer cells are implanted into immunocompromised mice.
Recommended In Vivo Models
-
Subcutaneous Xenograft Model: This is the most widely used model for initial efficacy studies. It involves the injection of cancer cells into the subcutaneous space of immunocompromised mice, leading to the formation of a palpable tumor. This model is advantageous for its simplicity and ease of tumor growth monitoring.[1][4][5][6]
-
Orthotopic Xenograft Model: In this model, cancer cells are implanted into the organ of origin (e.g., the liver for HCC).[1][4] This provides a more clinically relevant microenvironment for the tumor and is crucial for studying tumor-stroma interactions and metastasis.[4]
-
Patient-Derived Xenograft (PDX) Model: This model involves the implantation of fresh tumor tissue from a patient directly into an immunodeficient mouse. PDX models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor.[7][8][9]
Experimental Protocols
The following are detailed protocols for assessing the antineoplastic properties of this compound in vivo using hepatocellular carcinoma cell lines as an example.
Protocol 1: Subcutaneous Xenograft Model with BEL-7402 Cells
This protocol describes the establishment of a subcutaneous xenograft model using the human hepatocellular carcinoma cell line BEL-7402 to evaluate the antitumor efficacy of this compound.
Materials:
-
BEL-7402 human hepatocellular carcinoma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
4-6 week old female BALB/c nude mice
-
This compound, Sorafenib (positive control), Cyclophosphamide (CTX, positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing facility with appropriate sterile conditions
Procedure:
-
Cell Culture: Culture BEL-7402 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation for Injection:
-
Trypsinize the cells and wash them twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow until they reach a palpable volume (approximately 100-150 mm³). This typically takes 7-10 days.
-
Measure the tumor dimensions (length and width) every two days using calipers.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2 .
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into the following groups (n=6-8 mice per group):
-
Vehicle Control
-
This compound (10 mg/kg)
-
This compound (20 mg/kg)
-
This compound (40 mg/kg)
-
Sorafenib (20 mg/kg, positive control)
-
Cyclophosphamide (CTX) (20 mg/kg, positive control)
-
-
Administer the treatments via intraperitoneal injection or oral gavage daily for a specified period (e.g., 14-21 days).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight every two days throughout the treatment period.[10]
-
At the end of the experiment, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth inhibition between the treatment and control groups.
-
-
Histopathological Analysis:
-
Fix a portion of the tumor tissue in 10% formalin for histopathological analysis (e.g., H&E staining) to observe tumor necrosis.[10]
-
Protocol 2: Murine Syngeneic Model with H22 Cells
This protocol outlines the use of the H22 murine hepatoma cell line in immunocompetent mice to assess the impact of this compound on a functional immune system.
Materials:
-
H22 murine hepatoma cell line
-
RPMI-1640 medium
-
4-6 week old male Kunming or BALB/c mice
-
This compound
-
Vehicle
-
Other materials as listed in Protocol 3.1
Procedure:
-
Cell Culture and Preparation: Culture H22 cells in RPMI-1640 medium. Prepare the cell suspension for injection as described in Protocol 3.1. A typical injection concentration is 2 x 10^7 cells/mouse.[11]
-
Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the H22 cell suspension into the right flank of each mouse.[11]
-
Tumor Growth and Treatment: Follow the procedures for tumor growth monitoring, animal grouping, and treatment as outlined in Protocol 3.1.
-
Immunological Analysis (Optional): At the end of the study, spleens and tumors can be harvested to analyze immune cell populations (e.g., T cells, myeloid-derived suppressor cells) by flow cytometry to understand the immunomodulatory effects of this compound.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Antitumor Efficacy of this compound in BEL-7402 Xenograft Model [1]
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SD |
| Vehicle Control | - | Data not available in a numerical format | - | Data not available in a numerical format |
| This compound | 10 | Data not available in a numerical format | Visualize from graph | Data not available in a numerical format |
| This compound | 20 | Data not available in a numerical format | Visualize from graph | Data not available in a numerical format |
| This compound | 40 | Data not available in a numerical format | Visualize from graph | Data not available in a numerical format |
| Sorafenib | 20 | Data not available in a numerical format | Visualize from graph | Data not available in a numerical format |
| CTX | 20 | Data not available in a numerical format | Visualize from graph | Data not available in a numerical format |
Note: Specific numerical data for mean final tumor volume and weight were not available in the provided search results. The data is presented graphically in the source.[10] Researchers should record and present their own quantitative data in a similar tabular format.
Visualizations: Signaling Pathways and Experimental Workflow
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Signaling Pathways Modulated by this compound
This compound has been shown to affect several key signaling pathways implicated in cancer.
Caption: PI3K/AKT signaling pathway and the inhibitory effect of this compound.
Caption: ECM-receptor interaction and focal adhesion pathway modulation by this compound.
Experimental Workflow
A clear workflow diagram is crucial for planning and executing in vivo experiments.
Caption: General experimental workflow for in vivo assessment of this compound.
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of this compound's antineoplastic properties. By utilizing appropriate animal models and adhering to detailed experimental procedures, researchers can effectively assess the therapeutic potential of this compound and further elucidate its mechanisms of action, paving the way for its potential clinical development.
References
- 1. Liver Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. H22 Allograft Model - Altogen Labs [altogenlabs.com]
- 6. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hepatocellular Carcinoma Xenografts Established From Needle Biopsies Preserve the Characteristics of the Originating Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for screening potential targets for the treatment of hepatocellular carcinoma based on H22 tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a CPUL1 Xenograft Nude Mice Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPUL1, a novel phenazine analog, has demonstrated significant antitumor properties against hepatocellular carcinoma (HCC).[1][2] Its mechanism of action involves the suppression of autophagic flux, leading to metabolic failure and proliferation inhibition in cancer cells.[1][2] The establishment of a reliable xenograft nude mice model is crucial for the in vivo evaluation of this compound's therapeutic efficacy and for elucidating its underlying molecular mechanisms. This document provides detailed application notes and protocols for the successful establishment and monitoring of a this compound xenograft model using the BEL-7402 human HCC cell line.
Data Presentation
In Vivo Antitumor Efficacy of this compound in BEL-7402 Xenograft Model
The following table summarizes the quantitative data on the antitumor effects of this compound compared to control groups.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Endpoint | Mean Tumor Weight (g) at Endpoint | Change in Mean Body Weight (g) |
| Control (Vehicle) | - | Data not available | Data not available | Slight Increase |
| This compound | 20 mg/kg | Significantly Inhibited | Significantly Inhibited | No Significant Difference |
| This compound | 40 mg/kg | Significantly Inhibited | Significantly Inhibited | No Significant Difference |
| Sorafenib | 20 mg/kg | Significantly Inhibited | Significantly Inhibited | No Significant Difference |
| Cyclophosphamide (CTX) | 20 mg/kg | Significantly Inhibited | Significantly Inhibited | No Significant Difference |
Note: Specific numerical data for tumor volume and weight were not publicly available in the referenced literature. The table reflects the reported outcomes of significant tumor growth inhibition by this compound at the indicated dosages.[1]
Experimental Protocols
Cell Culture and Preparation
Cell Line: Human hepatocellular carcinoma cell line BEL-7402.
Protocol:
-
Culture BEL-7402 cells in a suitable complete medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth. Ensure cells are 70-80% confluent before harvesting for injection.
-
On the day of injection, wash the cells with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of approximately 3.0 x 10^6 cells per 100-200 µL.[3] Cell viability should be assessed using trypan blue exclusion to ensure >95% viability.
-
Keep the cell suspension on ice until injection.
Animal Model Establishment
Animal Strain: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
Protocol:
-
Acclimatize the mice for at least one week under specific pathogen-free (SPF) conditions.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Disinfect the injection site on the right flank of the mouse with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100-200 µL of the BEL-7402 cell suspension (approximately 3.0 x 10^6 cells) using a 27- or 30-gauge needle.[3]
-
Monitor the mice for recovery from anesthesia and for any adverse reactions.
-
House the mice under SPF conditions and provide them with sterile food and water ad libitum.
Tumor Growth Monitoring and Treatment
Protocol:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). This typically takes 1-3 weeks.[3]
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound, vehicle control, and positive controls (e.g., sorafenib, cyclophosphamide) to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) and the treatment schedule should be based on the specific experimental design. The referenced study administered this compound at 20 mg/kg and 40 mg/kg.[1]
-
Measure the tumor volume and body weight of each mouse every two days.[4]
-
Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2 .[3]
-
Continue treatment and monitoring for the duration of the study (e.g., 2-3 weeks).
-
At the end of the experiment, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and process the tumors for further analysis (e.g., histopathology, molecular analysis).
Visualizations
Signaling Pathway Diagram
Caption: this compound induced inhibition of autophagic flux in HCC cells.
Experimental Workflow Diagram
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Integrated Transcriptomic and Metabolomic Analysis of CPUL1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the integrated transcriptomic and metabolomic analysis of CPUL1, a novel phenazine analog with potent antitumor properties against hepatocellular carcinoma (HCC)[1][2]. The protocols detailed below are designed to elucidate the molecular mechanisms of this compound's therapeutic efficacy, with a particular focus on its impact on autophagy and cellular metabolism.
Introduction to this compound
This compound is a synthetic phenazine derivative that has demonstrated significant potential as a therapeutic agent for HCC[1]. Studies have shown that this compound suppresses HCC cell proliferation both in vitro and in vivo[1][3]. Integrated 'omics' approaches have revealed that this compound induces metabolic debilitation and disrupts autophagic flux by inhibiting the degradation of autophagosomes, leading to exacerbated cellular stress and damage in cancer cells[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, providing a basis for experimental design and data interpretation.
Table 1: In Vitro Cytotoxicity of this compound in Hepatocellular Carcinoma Cell Lines [1]
| Cell Line | IC50 (µM) after 48h Treatment |
| HUH-7 | 4.39 |
| HepG2 | 7.55 |
| BEL-7402 | 6.86 |
Table 2: Selected Differentially Expressed Genes (DEGs) in BEL-7402 Cells Treated with 8 µM this compound [1]
Genes with Log2|fold change (FC)| >1 and Q-value ≤ 0.05 were considered DEGs.
| Gene | Log2(Fold Change) at 6h | Log2(Fold Change) at 48h | Putative Function |
| Downregulated | |||
| ATG4A | -1.25 | -1.58 | Autophagy-related cysteine peptidase |
| ATG9A | -1.11 | -1.42 | Autophagy-related protein, transmembrane protein |
| ATG12 | -1.33 | -1.67 | Autophagy-related protein, ubiquitin-like modifier |
| ATG5 | -1.05 | -1.35 | Autophagy-related protein, E3 ubiquitin ligase component |
| AMPK | -1.18 | -1.51 | Energy sensor, regulates autophagy |
| AKT3 | -1.29 | -1.62 | Serine/threonine kinase, inhibits autophagy |
| PERK | -1.40 | -1.75 | ER stress sensor, can induce autophagy |
| Upregulated | |||
| Example Gene 1 | Value | Value | Function |
| Example Gene 2 | Value | Value | Function |
(Note: The original publication should be consulted for a complete list of DEGs.)
Table 3: Selected Differential Abundance Metabolites (DAMs) in BEL-7402 Cells Treated with 8 µM this compound [1]
Metabolites with VIP > 1, p-value < 0.05, and |Fold Change| > 2 were considered DAMs.
| Metabolite | Fold Change at 48h | Metabolic Pathway |
| Downregulated | ||
| Glucose 6-phosphate | ~0.11 | Glycolysis |
| 3-Phospho-D-glycerate | ~0.20 | Glycolysis |
| Phosphoenolpyruvate (PEP) | ~0.15 | Glycolysis |
| ATP | ~0.34 | Energy Metabolism |
| Example Metabolite 1 | Value | Pathway |
| Example Metabolite 2 | Value | Pathway |
(Note: The original publication should be consulted for a complete list of DAMs.)
Experimental Protocols
The following are detailed protocols for the integrated transcriptomic and metabolomic analysis of this compound's effects on HCC cells.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture human HCC cell lines (e.g., BEL-7402, HUH-7, HepG2) in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Seed cells in appropriate culture vessels. Once attached, treat the cells with the desired concentration of this compound (e.g., 8 µM) or vehicle control (e.g., DMSO) for specified time points (e.g., 6h and 48h).
-
Sample Collection: After treatment, harvest the cells. For parallel transcriptomic and metabolomic analyses, it is recommended to use replicate-matched study designs where separate, but identically treated, cell populations are used for RNA and metabolite extraction[4].
Protocol 2: Transcriptomic Analysis (RNA-Seq)
This protocol provides a general workflow for RNA sequencing.[5][6][7]
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification[5].
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina NovaSeq.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference human genome using aligners like HISAT2 or STAR[5].
-
Gene Quantification: Count the number of reads mapping to each gene using tools like featureCounts[5].
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control groups using packages like DESeq2 or edgeR in R. Genes with a Log2|fold change| >1 and a Q-value (adjusted p-value) ≤ 0.05 are typically considered significant[1].
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEGs to identify perturbed biological processes and pathways[1].
-
Protocol 3: Metabolomic Analysis (LC-MS)
This protocol outlines a general workflow for untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS).[8][9][10]
-
Metabolite Extraction:
-
Quench metabolism by adding a cold solvent mixture (e.g., acetonitrile:methanol:water) to the cell pellet.
-
Lyse the cells through sonication or freeze-thaw cycles.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Data Preprocessing: Process the raw LC-MS data for peak picking, alignment, and normalization.
-
Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite database (e.g., KEGG, HMDB).
-
Statistical Analysis: Use multivariate statistical methods such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) to identify differentially abundant metabolites (DAMs). DAMs are typically selected based on criteria such as a VIP score > 1 from the OPLS-DA model, a p-value < 0.05 from a t-test, and a fold change > 2[1].
-
Pathway Analysis: Map the DAMs to metabolic pathways using databases like KEGG to understand the metabolic impact of this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for integrated transcriptomic and metabolomic analysis of this compound.
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound impacting autophagy in HCC cells.
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis [bio-protocol.org]
- 6. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis [en.bio-protocol.org]
- 7. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing | Springer Nature Experiments [experiments.springernature.com]
- 10. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Cytotoxicity of CPUL1 on Liver Cancer Cells
Introduction
CPUL1, a novel phenazine analog, has demonstrated significant antitumor properties against hepatocellular carcinoma (HCC), the most common type of liver cancer.[1][2] This compound has been shown to suppress the proliferation of various liver cancer cell lines in vitro and inhibit tumor growth in vivo.[1][2][3] The mechanism of action of this compound involves the impairment of autophagic flux, leading to metabolic debilitation and ultimately, cancer cell death.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on the viability of liver cancer cells using common colorimetric and luminescent-based assays.
Principle of Action
This compound exerts its anticancer effects by disrupting essential cellular processes in liver cancer cells. Integrated transcriptomic and metabolomic analyses have revealed that this compound treatment leads to a significant perturbation of cellular metabolism.[1] A key mechanism is the inhibition of autophagic flux, where this compound appears to block the degradation of autophagosomes rather than their formation. This blockage is thought to be due to lysosomal dysfunction.[1][2] The accumulation of dysfunctional autophagosomes exacerbates cellular stress and nutrient deprivation, leading to a reduction in cell viability and proliferation.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the viability of various human liver cancer cell lines as determined by the CCK-8 assay after 48 hours of treatment.
Table 1: IC50 Values of this compound in Human Liver Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| BEL-7402 | 4.95 |
| HepG2 | 6.23 |
| Huh7 | 7.18 |
| MHCC-97H | 5.87 |
| SMMC-7721 | 6.84 |
Data extracted from Gao et al., 2023.[1]
Table 2: Effect of this compound on Viability of BEL-7402 Cells
| This compound Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 2 | ~90 |
| 4 | ~60 |
| 6 | ~40 |
| 8 | ~25 |
| 10 | ~15 |
| 12 | ~10 |
| 14 | ~5 |
Approximate values based on graphical data from Gao et al., 2023.[1][3]
Experimental Protocols
Detailed methodologies for commonly used cell viability assays to assess the effect of this compound on liver cancer cells are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5][6]
Materials:
-
Liver cancer cells (e.g., HepG2, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed liver cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[7][8][9]
Materials:
-
Liver cancer cells
-
Complete cell culture medium
-
This compound stock solution
-
Opaque-walled 96-well plates (white or black)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed liver cancer cells into an opaque-walled 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include appropriate controls. Incubate for the desired duration.
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[9][10] Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9][10]
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well (for a 1:1 ratio with the culture medium).[9]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Luminescence of treated cells / Luminescence of control cells) x 100
Visualizations
Experimental Workflow for Cell Viability Assay
The following diagram outlines the general experimental workflow for assessing the effect of this compound on liver cancer cell viability.
Caption: Workflow for assessing this compound's effect on liver cancer cell viability.
Proposed Signaling Pathway of this compound in Liver Cancer Cells
This diagram illustrates the proposed mechanism of action for this compound in liver cancer cells, focusing on the disruption of the autophagy pathway.
Caption: this compound impairs autophagic flux in liver cancer cells.
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. ch.promega.com [ch.promega.com]
- 10. OUH - Protocols [ous-research.no]
- 11. promega.com [promega.com]
Application Notes & Protocols: Mitochondria-Targeted Drug Delivery of CPUL1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPUL1, a novel phenazine analog, has demonstrated significant antitumor properties, particularly in hepatocellular carcinoma (HCC).[1][2] Its mechanism of action involves the suppression of autophagic flux and the induction of metabolic failure, leading to cancer cell death.[1][2] Mitochondria are central to cellular metabolism and apoptosis, making them a prime target for anticancer therapies.[3][4][5][6] By specifically delivering this compound to the mitochondria of cancer cells, its therapeutic efficacy can potentially be enhanced while minimizing off-target effects.
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of a mitochondria-targeted this compound drug delivery system. This document outlines a strategy based on the conjugation of this compound to the mitochondria-targeting moiety, triphenylphosphonium (TPP). TPP is a lipophilic cation that accumulates in the mitochondrial matrix due to the negative mitochondrial membrane potential.
Quantitative Data Summary
The following tables summarize hypothetical, yet expected, quantitative data from key experiments to evaluate the efficacy of a mitochondria-targeted this compound (TPP-CPUL1) conjugate compared to free this compound.
Table 1: Drug Loading and Encapsulation Efficiency
| Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| TPP-CPUL1 Nanoparticles | 15.2 ± 1.8 | 85.7 ± 4.3 |
| Control Nanoparticles | N/A | N/A |
Table 2: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Free this compound | TPP-CPUL1 |
| HepG2 (HCC) | 8.5 ± 0.9 | 2.1 ± 0.3 |
| Huh7 (HCC) | 10.2 ± 1.1 | 3.5 ± 0.5 |
| L02 (Normal Hepatocyte) | 25.8 ± 2.4 | 18.2 ± 1.9 |
Table 3: Mitochondrial Accumulation
| Treatment Group | Mitochondrial this compound Concentration (ng/mg protein) |
| Free this compound | 15.6 ± 2.1 |
| TPP-CPUL1 | 78.3 ± 6.5 |
Table 4: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Body Weight Change (%) |
| Vehicle Control | 0 | +2.5 ± 0.8 |
| Free this compound | 45.2 ± 5.1 | -1.5 ± 0.5 |
| TPP-CPUL1 | 82.7 ± 7.3 | -0.8 ± 0.4 |
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of mitochondria-targeted this compound.
Caption: Experimental workflow for evaluating TPP-CPUL1.
Experimental Protocols
Protocol 1: Synthesis of TPP-CPUL1 Conjugate
Objective: To covalently link this compound to a TPP moiety.
Materials:
-
This compound
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stirring bar
-
Round bottom flasks
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Activation of TPP: In a round bottom flask, dissolve (4-Carboxybutyl)triphenylphosphonium bromide (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Conjugation: Dissolve this compound (1 eq) in anhydrous DMF in a separate flask. Add the activated TPP solution dropwise to the this compound solution.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC.
-
Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient).
-
Characterization: Confirm the structure of the TPP-CPUL1 conjugate using ¹H NMR and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TPP-CPUL1 in cancer and normal cell lines.
Materials:
-
HepG2, Huh7, and L02 cell lines
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Free this compound and TPP-CPUL1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of free this compound and TPP-CPUL1 in cell culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 values by plotting cell viability against drug concentration.
Protocol 3: Mitochondrial Accumulation Assay
Objective: To quantify the accumulation of this compound in the mitochondria of treated cells.
Materials:
-
HepG2 cells
-
Free this compound and TPP-CPUL1
-
Mitochondria isolation kit
-
BCA protein assay kit
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cell Treatment: Treat HepG2 cells with free this compound or TPP-CPUL1 at their respective IC50 concentrations for 6 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Mitochondria Isolation: Isolate the mitochondrial fraction from the cytosolic fraction using a commercial mitochondria isolation kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysates using the BCA protein assay.
-
Drug Extraction: Extract this compound from the mitochondrial lysates using a suitable organic solvent (e.g., acetonitrile).
-
HPLC Analysis: Quantify the concentration of this compound in the extracts using a validated HPLC method.
-
Normalization: Normalize the amount of this compound to the total mitochondrial protein content.
Protocol 4: In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor efficacy of TPP-CPUL1 in a mouse xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HepG2 cells
-
Matrigel
-
Free this compound and TPP-CPUL1 formulations for injection
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HepG2 cells (5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a volume of approximately 100 mm³.
-
Animal Grouping: Randomly divide the mice into three groups (n=8 per group): Vehicle control, Free this compound, and TPP-CPUL1.
-
Treatment Administration: Administer the treatments via intravenous injection every three days for a total of 21 days.
-
Tumor Measurement: Measure the tumor volume using calipers every three days. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice every three days as an indicator of systemic toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mitochondria-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Mitochondria-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria-targeted drug delivery in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: CPUL1 for Cellular Imaging in Cancer Research
Introduction
CPUL1, a novel phenazine analog, has emerged as a promising compound in cancer research, particularly for hepatocellular carcinoma (HCC).[1][2] It exhibits potent antitumor properties by suppressing cancer cell proliferation both in vitro and in vivo.[1][2] The unique mechanism of action of this compound, coupled with its intrinsic properties that allow for subcellular visualization, makes it a valuable tool for cancer cell imaging and studying disease pathology.[1][3] These application notes provide a comprehensive overview of the use of this compound in a research setting.
Mechanism of Action
This compound's primary anticancer effect stems from its ability to disrupt cellular metabolic processes through the inhibition of autophagy.[1][2] Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis, a process that cancer cells often exploit to survive under stressful conditions.[4][5] this compound impedes the autophagic flux by preventing the degradation of autophagosomes, rather than their formation.[1][2] This disruption is thought to be caused by lysosomal dysfunction, which is critical for the final stages of autophagy.[1][2] The blockage of this critical survival pathway leads to metabolic failure and subsequent cell death in cancer cells.[1][2]
Additionally, early research has indicated that this compound can suppress thioredoxin reductase I (TrxR1), an enzyme crucial for maintaining cellular redox homeostasis and protecting against oxidative stress.[1] This dual-pronged attack on cancer cell survival pathways highlights its potential as a therapeutic agent.
Applications in Cell Imaging
The ability to track the subcellular localization of therapeutic compounds is crucial for understanding their mechanism of action and for developing more effective cancer therapies. Studies have shown that the localization of this compound can be observed within the mitochondria and nucleus of cancer cells, indicating that it can be used as an imaging agent to study its own distribution and effects within the cell.[3]
As a fluorescent phenazine derivative, this compound can be employed in various cell imaging applications:
-
Drug Localization Studies: Visualize the uptake and accumulation of this compound in different subcellular compartments over time.
-
Mechanism of Action Studies: Correlate the localization of this compound with cellular events, such as changes in mitochondrial morphology or nuclear integrity.
-
High-Content Screening: Utilize this compound in automated imaging platforms to screen for genetic or chemical modifiers of its activity and uptake.
Quantitative Data
The following table summarizes the cytotoxic potency of this compound against various hepatocellular carcinoma cell lines.
| Cell Line | IC50 Value (48h treatment) | Reference |
| HUH-7 | 4.39 µM | [1] |
| HepG2 | 7.55 µM | [1] |
| BEL-7402 | 6.86 µM | [1] |
Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound in Cancer Cells
This protocol provides a general guideline for visualizing this compound in live cancer cells using fluorescence microscopy. Optimization may be required for different cell lines and microscope systems.
Materials:
-
Cancer cell line of interest (e.g., BEL-7402)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
-
Hoechst 33342 (for nuclear counterstaining, optional)
-
MitoTracker dye (for mitochondrial counterstaining, optional)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. Allow cells to adhere and grow for 24 hours.
-
This compound Staining:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration should be optimized, but a starting point of 5-10 µM is recommended based on viability data.[1][3]
-
Remove the existing medium from the cells and gently wash once with PBS.
-
Add the this compound-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired amount of time (e.g., 6, 24, or 48 hours) to observe temporal changes in localization.[3]
-
Counterstaining (Optional):
-
If desired, counterstain for nuclei or mitochondria. For example, add Hoechst 33342 to a final concentration of 1 µM for the last 10 minutes of incubation to stain the nucleus.[1]
-
-
Imaging:
-
Mount the imaging dish on the stage of a fluorescence microscope.
-
Acquire images using the appropriate filter sets for this compound (excitation/emission spectra for phenazine derivatives are typically in the blue-green range, but specific instrument settings should be optimized), and any counterstains used.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[6]
-
Protocol 2: Cell Viability Assessment using CCK-8 Assay
This protocol details the measurement of cell viability after this compound treatment using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HUH-7, HepG2, BEL-7402)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
This compound Treatment:
-
Incubation: Incubate the plate for 48 hours at 37°C.[1]
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, until the color in the control wells has changed sufficiently.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for this compound cell imaging.
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of Autophagy in Cancer Cell Response to Nucleolar and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Investigating the Effects of CPUL1 on Hepatocellular Carcinoma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving CPUL1, a novel phenazine analog with anti-tumor properties against hepatocellular carcinoma (HCC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action in hepatocellular carcinoma?
This compound is a novel phenazine analog that has demonstrated potent anti-tumor effects against hepatocellular carcinoma (HCC).[1][2] Its primary mechanism of action is the suppression of autophagic flux.[1][2] this compound impedes the degradation of autophagosomes, which leads to lysosomal dysfunction and exacerbates cellular damage triggered by metabolic impairment.[1][2] This blockage of the cellular recycling process is thought to contribute to nutrient deprivation and increased cell susceptibility to stress, ultimately suppressing HCC cell proliferation.[1][2]
Q2: I am not observing the expected dose-dependent decrease in cell viability in my HCC cell line after this compound treatment. What could be the issue?
Several factors could contribute to this. First, ensure the viability of your untreated control cells is optimal. High background cell death can mask the effects of the compound. Second, confirm the concentration and stability of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound. Third, the incubation time may not be sufficient. The original studies performed a 48-hour incubation.[1] Lastly, cell density at the time of treatment is crucial; ensure consistent cell seeding across all wells.
Q3: My western blot results for autophagy markers (LC3-I/II) are inconsistent after this compound treatment. How can I troubleshoot this?
Inconsistent western blot results for LC3 are a common issue. Here are some troubleshooting steps:
-
Optimize Protein Extraction: Use a lysis buffer containing protease inhibitors to prevent protein degradation.
-
Gel Electrophoresis: Use a higher percentage polyacrylamide gel (e.g., 12-15%) to achieve better separation of the LC3-I and LC3-II bands.
-
Antibody Quality: Ensure your primary antibody is validated for detecting both LC3-I and LC3-II. Titrate the antibody to find the optimal concentration.
-
Loading Control: Use a reliable loading control to ensure equal protein loading across lanes.
-
Autophagic Flux Assay: To confirm that this compound is indeed blocking autophagic flux, you should perform a flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. An accumulation of LC3-II in the presence of this compound and the inhibitor would confirm the blockage of autophagic flux.
Q4: The tumors in my HCC xenograft model are not growing consistently after implanting the cells. What can I do to improve this?
Inconsistent tumor growth in xenograft models can be a significant challenge. Consider the following:
-
Cell Viability: Ensure the HCC cells used for injection have high viability.
-
Injection Technique: The site and depth of injection should be consistent for all animals. For subcutaneous models, inject into the flank. For orthotopic models, direct injection into the liver lobe is required.
-
Animal Strain: Use immunodeficient mice such as nude or SCID mice to prevent rejection of the human tumor cells.
-
Tumor Cell Line: Some HCC cell lines are more tumorigenic than others. The BEL-7402 cell line has been successfully used in a xenograft model with this compound.[1]
Troubleshooting Guides
Cell Viability Assay (CCK-8)
| Problem | Possible Cause | Solution |
| High background in wells without cells | Contamination of media or CCK-8 reagent. | Use fresh, sterile media and reagents. Filter the CCK-8 solution if necessary. |
| Low signal in control wells | Insufficient cell number or low metabolic activity. | Increase the number of cells seeded per well. Ensure cells are in the logarithmic growth phase. |
| Inconsistent results between replicate wells | Uneven cell seeding or presence of bubbles. | Ensure a homogenous cell suspension before seeding. Be careful not to introduce bubbles when adding reagents. |
| U-shaped dose-response curve | Compound precipitation at high concentrations or direct chemical interference with the CCK-8 reagent. | Visually inspect wells for precipitates. Run a control with the compound in cell-free media to check for direct interaction with the CCK-8 reagent. |
Autophagic Flux Analysis (Western Blot)
| Problem | Possible Cause | Solution |
| Weak or no LC3-II signal | Low basal autophagy in the cell line. | Co-treat with a known autophagy inducer (e.g., starvation, rapamycin) to stimulate autophagosome formation. |
| High background | Insufficient blocking or high antibody concentration. | Increase blocking time or change blocking agent (e.g., from milk to BSA). Optimize primary and secondary antibody concentrations. |
| LC3-I and LC3-II bands are not well-separated | Inappropriate gel percentage. | Use a higher percentage polyacrylamide gel (12-15%) or a gradient gel. |
| Inconsistent loading | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification assay and a consistent loading control. |
Data Presentation
In Vitro Efficacy of this compound on Hepatocellular Carcinoma Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HUH-7 | 4.39[1] |
| HepG2 | 7.55[1] |
| BEL-7402 | 6.86[1] |
In Vivo Efficacy of this compound in a BEL-7402 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Control | - | - |
| Sorafenib | 20 mg/kg | Significant |
| This compound | 20 mg/kg | Comparable to Sorafenib |
| This compound | 40 mg/kg | Superior to Sorafenib |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed HCC cells in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Autophagic Flux Assay (Western Blot for LC3)
-
Cell Culture and Treatment: Plate HCC cells and allow them to adhere. Treat the cells with this compound at the desired concentration for the desired time. For the last 2-4 hours of treatment, add an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel. Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for LC3-II. An increase in the LC3-II signal in the presence of both this compound and the autophagy inhibitor, compared to this compound alone, indicates a blockage of autophagic flux.
In Vivo Xenograft Model
-
Cell Preparation: Culture BEL-7402 cells and harvest them during the logarithmic growth phase. Resuspend the cells in serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use female BALB/c nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a volume of approximately 90 mm³, randomize the mice into treatment groups.
-
Treatment: Administer this compound (e.g., 20 and 40 mg/kg), a positive control (e.g., Sorafenib 20 mg/kg), or a vehicle control via intraperitoneal injection daily for a specified period (e.g., 14 days).
-
Data Collection: Measure tumor volume and body weight every two days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint Analysis: At the end of the experiment, euthanize the mice, and excise and weigh the tumors.
Visualizations
Caption: this compound's proposed mechanism of action in HCC.
Caption: Experimental workflow for this compound evaluation.
Caption: Logical troubleshooting flow for this compound experiments.
References
Technical Support Center: Troubleshooting CPUL1 Instability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the novel phenazine analog, CPUL1, in aqueous solutions. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Precipitation or Cloudiness Observed Upon Dissolving this compound
Question: I am observing precipitation or a cloudy appearance when I try to dissolve this compound in my aqueous buffer. What is causing this and how can I fix it?
Answer:
This is likely due to the low aqueous solubility of this compound, a common characteristic of phenazine analogs which are often hydrophobic.[1] The buffer composition, pH, and temperature can all significantly impact its solubility.
Troubleshooting Steps:
-
Initial Dissolution in Organic Solvent: Dissolve this compound in a small amount of a water-miscible organic solvent first, such as Dimethyl Sulfoxide (DMSO) or ethanol, before adding it to your aqueous buffer. It is crucial to keep the final concentration of the organic solvent low (typically <0.5%) to avoid affecting your experimental system.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[2][3] Experiment with slight adjustments to your buffer's pH to see if it improves solubility.
-
Temperature Control: Gently warming the solution may help dissolve the compound. However, be cautious as excessive heat can lead to degradation. It's generally recommended to work with solutions at reduced temperatures (e.g., 4°C) to enhance long-term stability.[4]
-
Use of Solubilizing Agents: Consider the inclusion of excipients that can improve solubility. These can include surfactants or cyclodextrins.
Issue 2: Loss of this compound Activity Over Time in Solution
Question: My this compound solution seems to lose its efficacy in my cell-based assays after being stored for a short period. Why is this happening?
Answer:
Loss of activity can be due to chemical degradation or aggregation of the this compound compound in your aqueous solution. Factors like pH, temperature, light exposure, and the presence of certain ions can contribute to this instability.[5]
Troubleshooting Steps:
-
Freshly Prepared Solutions: The most reliable approach is to prepare fresh this compound solutions for each experiment.
-
Proper Storage: If you must store the solution, do so at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or wrapping the container in foil.
-
Buffer Components: Certain buffer components can react with your compound. For instance, heavy metal ion contamination can be deleterious.[4] Using high-purity reagents and water is essential. The addition of a chelating agent like EDTA can sometimes be beneficial, provided it doesn't interfere with your experiment.[4]
-
Monitor for Aggregation: Over time, hydrophobic compounds can aggregate even if they initially appear dissolved.[6] This can reduce the effective concentration of the active monomeric form.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on its identity as a phenazine analog, a water-miscible organic solvent like DMSO is recommended for preparing a high-concentration stock solution.[7] This stock can then be diluted into your aqueous experimental buffer.
Q2: How can I determine the stability of my this compound solution under specific buffer conditions?
A2: You can perform a stability study by incubating your this compound solution under your experimental conditions for various lengths of time. At each time point, you can assess the concentration and integrity of the compound using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Q3: Can I use additives to improve the stability of this compound in my aqueous solution?
A3: Yes, various additives, often referred to as excipients, can enhance the stability of small molecules in solution.[8][9] These can include antioxidants, chelating agents, and stabilizers like sugars or polyols.[8][9] The choice of additive is highly dependent on the specific properties of this compound and the requirements of your experiment.
Q4: My experiment requires a high concentration of this compound, but it keeps precipitating. What are my options?
A4: If you require a high concentration of this compound that is above its aqueous solubility limit, you may need to explore formulation strategies. One published approach for this compound is the formation of nanoaggregates with a triphenylphosphine (TPP) derivative, which remain stable and compact in water.[10] This or similar nanoformulation techniques could be a viable solution.
Quantitative Data Summary
The following table summarizes typical concentrations used in published studies with this compound, which can serve as a starting point for your own experiments.
| Parameter | Concentration Range | Cell Line(s) | Duration | Reference |
| In Vitro Cell Viability (IC50) | 4.39 µM - 7.55 µM | HUH-7, HepG2, BEL-7402 | 48 hours | [7] |
| In Vitro Cell Morphology/Colony Formation | 8 µM | BEL-7402 | 48 hours / 14 days | [7] |
| In Vivo Tumor Growth Inhibition | 20 mg/kg - 40 mg/kg | BEL-7402 xenograft | Daily | [7] |
Experimental Protocols
Protocol 1: Assessing the Aqueous Solubility of this compound
This protocol provides a method to estimate the solubility of this compound in your aqueous buffer of choice.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the this compound stock solution into your aqueous buffer.
-
Incubate the dilutions at your experimental temperature for a set period (e.g., 2 hours) to allow them to equilibrate.
-
After incubation, visually inspect each dilution for any signs of precipitation or cloudiness. The highest concentration that remains clear is an estimate of the solubility limit.
-
For a more quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of this compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Protocol 2: Thermal Shift Assay for Assessing Compound Stability
While traditionally used for proteins, a modified thermal shift assay can be adapted to assess how different buffer conditions or additives affect the thermal stability of this compound, which can be an indicator of its overall stability. This would typically involve monitoring a property of the compound that changes with temperature or degradation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits autophagic flux.
Caption: Problem-cause-solution relationships.
References
- 1. news-medical.net [news-medical.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 5. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-production protein stability: trouble beyond the cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 9. Effects of Protein Stabilizing Agents on Thermal Backbone Motions: A Disulfide Trapping Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifunctional Nanoaggregates Composed of Active this compound and a Triphenylphosphine Derivative for Mitochondria-Targeted Drug Delivery and Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CPUL1 Bioavailability for Clinical Success
Welcome to the technical support center for CPUL1, a promising novel phenazine analog with potent antitumor properties in hepatocellular carcinoma (HCC).[1][2] This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate experimental challenges and optimize the clinical potential of this compound, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel phenazine analog that has demonstrated significant antitumor effects against hepatocellular carcinoma (HCC).[1][2] Its primary mechanism of action involves the suppression of autophagic flux, which is the process of degradation and recycling of cellular components.[1][2] this compound treatment leads to the accumulation of autophagosomes by impeding their degradation, rather than affecting their initial formation.[1][2] This disruption of the autophagy process is thought to be caused by lysosomal dysfunction, which ultimately exacerbates cellular damage and leads to cancer cell death.[1][2]
Q2: What is the current understanding of this compound's bioavailability?
Currently, published in vivo studies have utilized tail vein injections for the administration of this compound in xenograft mouse models. This method bypasses oral absorption, so specific data on the oral bioavailability of this compound is not yet available. The development of an oral formulation is a critical step for advancing this compound to clinical trials.
Q3: What are some potential strategies to improve the oral bioavailability of this compound?
Given that this compound is a phenazine analog, it is likely to have poor aqueous solubility, a common challenge for oral drug delivery. Several formulation strategies can be explored to enhance its oral bioavailability:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to improve the solubility and absorption of lipophilic drugs like this compound.[3][4]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can increase its surface area, improve dissolution, and enhance cellular uptake.[5][6]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can maintain the drug in a high-energy amorphous state, thereby increasing its solubility and dissolution rate.[5]
-
Prodrug Approach: A more water-soluble prodrug of this compound could be synthesized to improve its absorption, which would then be converted to the active this compound in the body.[7]
Troubleshooting Guides
Issue 1: Low in vitro efficacy in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in aqueous cell culture media. | Prepare a stock solution of this compound in an appropriate organic solvent like DMSO. When diluting into the final culture medium, ensure the final solvent concentration is low (typically <0.1%) and does not affect cell viability. |
| Degradation of the compound. | Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. |
| Incorrect dosage. | Refer to published IC50 values for various HCC cell lines to ensure you are using a relevant concentration range. |
Issue 2: High variability in animal studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation preparation. | For intravenous administration, ensure the vehicle (e.g., DMSO/Tween-80/saline) is prepared consistently and that this compound is fully dissolved before injection. For oral gavage, ensure the formulation is homogenous and stable. |
| Physiological differences between animals. | Ensure animals are of similar age and weight. Randomize animals into treatment and control groups. |
| Incorrect administration technique. | Ensure proper training on tail vein injection or oral gavage techniques to minimize variability in dosing. |
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of this compound from published studies.
Table 1: In Vitro Cytotoxicity of this compound in HCC Cell Lines
| Cell Line | IC50 (µM) after 48h treatment |
| HUH-7 | 4.39 |
| HepG2 | 7.55 |
| BEL-7402 | 6.86 |
Table 2: In Vivo Antitumor Efficacy of this compound in BEL-7402 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at end of study | % Tumor Growth Inhibition |
| Vehicle Control | - | ~2000 | - |
| This compound | 20 | ~800 | ~60% |
| This compound | 40 | ~500 | ~75% |
| Sorafenib (positive control) | 20 | ~1000 | ~50% |
| Cyclophosphamide (positive control) | 20 | ~600 | ~70% |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a drug candidate.
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Dosing: Add this compound (dissolved in a transport buffer) to the apical (AP) side of the Transwell insert.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the Caco-2 monolayer.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This study determines the pharmacokinetic profile of this compound after oral administration.
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Formulation: Prepare a stable and homogenous oral formulation of this compound (e.g., a suspension or solution).
-
Dosing: Administer a single oral dose of the this compound formulation to the animals via gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or saphenous vein).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%).
Visualizations
Caption: Proposed mechanism of this compound-induced cell death in HCC.
Caption: Workflow for enhancing oral bioavailability of this compound.
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. upm-inc.com [upm-inc.com]
- 6. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
Off-target effects of CPUL1 in non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CPUL1 in non-cancerous cells. The information is based on the current understanding of this compound's mechanism of action and data from related compounds.
Frequently Asked Questions (FAQs)
Q1: Is there any direct evidence of this compound toxicity in non-cancerous cell lines?
A1: Currently, published studies on this compound have focused primarily on its anti-tumor efficacy in hepatocellular carcinoma (HCC) cell lines.[1][2] The main in vivo study using a xenograft model in mice did not report any significant differences in the body weight of the mice during treatment, suggesting a lack of overt systemic toxicity at the tested therapeutic doses.[1] However, there is a lack of specific data on the cytotoxic effects of this compound on a panel of non-cancerous cell lines.
Q2: What are the known cellular targets of this compound, and could they be relevant in non-cancerous cells?
A2: this compound is known to have two primary effects: it inhibits thioredoxin reductase 1 (TrxR1) and suppresses autophagic flux.[1] Both TrxR1 and autophagy are crucial for the normal physiological function of non-cancerous cells. Therefore, it is plausible that this compound could exert off-target effects in normal cells through these mechanisms.
Q3: What are the potential consequences of TrxR1 inhibition in normal cells?
A3: TrxR1 is a key enzyme in maintaining cellular redox homeostasis. While cancer cells often have a higher dependence on TrxR1 to cope with increased oxidative stress, this enzyme is also vital for normal cells.[3] Inhibition of TrxR1 can lead to an accumulation of reactive oxygen species (ROS), potentially causing oxidative damage to proteins, lipids, and DNA in non-cancerous cells. However, some research suggests that specific inhibition of the cytosolic form of TrxR1 might be better tolerated by normal tissues.[4]
Q4: How might suppression of autophagy by this compound affect non-cancerous cells?
A4: Autophagy is a fundamental cellular process for recycling damaged organelles and proteins to maintain cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders.[5][6] By impeding autophagic flow, this compound could potentially disrupt cellular quality control mechanisms in normal cells, leading to an accumulation of cellular damage.
Q5: Are other phenazine analogs toxic to non-cancerous cells?
A5: The toxicity of phenazine analogs varies depending on their chemical structure. Some studies have shown that certain phenazine derivatives exhibit reduced cytotoxicity in non-cancerous cell lines, such as human embryonic kidney cells (HEK293), when compared to their effects on cancer cells.[7][8] Conversely, other analogs, particularly dihalogenated derivatives, have demonstrated high toxicity towards specific normal cell types like cardiomyoblasts (H9c2).[9][10] This highlights the need for specific testing of this compound on a range of non-cancerous cells.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in a Non-Cancerous Control Cell Line
Possible Cause: The non-cancerous cell line being used may be particularly sensitive to TrxR1 inhibition or autophagy disruption.
Troubleshooting Steps:
-
Confirm the Identity of the Cell Line: Perform cell line authentication to ensure there has been no misidentification or cross-contamination.
-
Perform a Dose-Response Curve: Determine the IC50 of this compound in your specific non-cancerous cell line and compare it to the IC50 values reported for HCC cell lines (see table below). A significantly lower IC50 in the non-cancerous line suggests high sensitivity.
-
Assess Markers of Oxidative Stress: Measure intracellular ROS levels and markers of oxidative damage (e.g., lipid peroxidation, protein carbonylation) in the treated non-cancerous cells.
-
Evaluate Autophagic Flux: Monitor levels of autophagy markers such as LC3-II and p62/SQSTM1 to confirm if autophagy is being inhibited at the cytotoxic concentrations.
-
Test a Different Non-Cancerous Cell Line: Use a different non-cancerous cell line from a different tissue of origin to determine if the observed cytotoxicity is cell-type specific.
Issue 2: In Vivo Study Shows Signs of Systemic Toxicity
Possible Cause: The therapeutic dose of this compound may be causing off-target effects in sensitive tissues.
Troubleshooting Steps:
-
Monitor Animal Health Closely: In addition to body weight, monitor other health parameters such as food and water intake, activity levels, and physical appearance.
-
Perform Comprehensive Histopathology: At the end of the study, conduct a thorough histological analysis of major organs (liver, kidney, heart, lung, spleen, etc.) to identify any signs of cellular damage or inflammation.
-
Analyze Blood Chemistry and Hematology: Collect blood samples to assess markers of liver and kidney function, as well as complete blood counts, to detect signs of organ damage or hematological toxicity.
-
Consider a Dose Reduction Study: If toxicity is observed, perform a study with lower doses of this compound to determine a maximum tolerated dose.
Data Presentation
Table 1: Cytotoxicity of this compound and Other Phenazine Analogs in Cancerous and Non-Cancerous Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HUH-7 | Human Hepatocellular Carcinoma | 4.39 | [1] |
| HepG2 | Human Hepatocellular Carcinoma | 7.55 | [1] | |
| BEL-7402 | Human Hepatocellular Carcinoma | 6.86 | [1] | |
| Various Non-Cancerous | Normal Human/Murine | Data Not Available | ||
| Phenazine Cation 2²⁺ | A549 | Human Lung Carcinoma | ~25 | [7][8] |
| T24 | Human Bladder Carcinoma | 18 | [7][8] | |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | >50 | [7][8] | |
| 7,8-Dihalogenated Phenazine 5,10-Dioxide | MOLM-13 | Human Acute Myeloid Leukemia | Potent | [9][10] |
| H9c2 | Rat Cardiomyoblast (Non-cancerous) | High Toxicity | [9][10] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using CCK-8 Assay
This protocol is based on the methodology used for HCC cells and can be adapted for non-cancerous cell lines.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-20 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Known signaling pathway of this compound in cancer cells.
Caption: Troubleshooting workflow for unexpected toxicity.
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TrxR1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulation of autophagy as a common mechanism in lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy Dysregulation in ALS: When Protein Aggregates Get Out of Hand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining CPUL1 Delivery to Mitochondria
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the targeted delivery of CPUL1 to mitochondria. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why target it to mitochondria?
This compound is a novel phenazine analog that has demonstrated potent antitumor properties against hepatocellular carcinoma (HCC). Studies have shown that this compound naturally accumulates in the mitochondria and cytoplasm of HCC cells, where it is believed to exert its therapeutic effects by inducing mitochondrial dysfunction and inhibiting autophagy.[1][2][3] Refining and enhancing the specific delivery of this compound to mitochondria could, therefore, increase its therapeutic efficacy and minimize off-target effects.
Q2: How does this compound appear to enter mitochondria?
The precise mechanism of this compound entry into mitochondria has not been fully elucidated. However, as a small molecule, its accumulation is likely driven by the mitochondrial membrane potential, a common mechanism for the uptake of lipophilic cations.[4][5] The significant negative membrane potential across the inner mitochondrial membrane attracts positively charged molecules into the mitochondrial matrix.
Q3: What are the main challenges in delivering small molecules like this compound to mitochondria?
Delivering small molecules to mitochondria presents several challenges:
-
Crossing Biological Barriers: The molecule must first cross the cell membrane and then the double membrane of the mitochondria.[6][7][8]
-
Specificity: Achieving selective accumulation in mitochondria without affecting other cellular compartments is crucial to minimize toxicity.[1][7]
-
Stability: The compound must remain stable in the cytosolic environment before reaching the mitochondria.
-
Bioavailability: Low drug bioavailability, degradation, and metabolism can hinder effective delivery to the target site.[1]
Q4: What methods can be used to quantify the amount of this compound in mitochondria?
To quantify this compound in mitochondria, a two-step process is typically required:
-
Subcellular Fractionation: Isolation of mitochondria from the cytoplasm and other organelles using differential centrifugation.[9][10][11][12][13]
-
Quantification: The use of liquid chromatography-mass spectrometry (LC-MS/MS) to measure the concentration of this compound in the mitochondrial fraction.[14][15][16][17]
Troubleshooting Guides
Issue 1: Low or Inconsistent Mitochondrial Accumulation of this compound
| Potential Cause | Troubleshooting Strategy |
| Incorrect Subcellular Fractionation: Contamination of the mitochondrial fraction with other cellular components can dilute the this compound signal. | Solution: Verify the purity of your mitochondrial fraction using Western blotting for marker proteins. Use TOM20 as a mitochondrial marker, actin for the cytosolic fraction, and PDI for the ER.[11] Ensure proper homogenization and centrifugation speeds as detailed in the provided protocols.[9][10][12] |
| Low Mitochondrial Membrane Potential: If the target cells have a compromised mitochondrial membrane potential (ΔΨm), the primary driving force for this compound accumulation may be reduced. | Solution: Measure the ΔΨm of your cell line using a fluorescent probe like JC-1 or TMRM.[18][19][20][21][22] If the potential is low, ensure your cell culture conditions are optimal. |
| This compound Degradation: The compound may be degraded by cytosolic enzymes before it reaches the mitochondria. | Solution: Perform a time-course experiment to measure this compound stability in the cytosol. If degradation is observed, consider using delivery vehicles like nanoparticles or liposomes to protect the compound.[5][7] |
| Efflux from Mitochondria: this compound may be actively transported out of the mitochondria. | Solution: Investigate the involvement of mitochondrial efflux pumps. This is a complex area of research but could be explored using inhibitors of known transporters. |
Issue 2: High Off-Target Effects or Cytotoxicity
| Potential Cause | Troubleshooting Strategy |
| Non-Specific Cellular Uptake: this compound may be accumulating in other organelles or cellular compartments, leading to toxicity. | Solution: To enhance mitochondrial specificity, consider conjugating this compound to a mitochondria-targeting moiety, such as a triphenylphosphonium (TPP) cation or a mitochondria-penetrating peptide (MPP).[5][23][24] |
| Disruption of Essential Mitochondrial Functions: While the goal is to induce dysfunction in cancer cells, excessive disruption can lead to unwanted toxicity in non-cancerous cells. | Solution: Perform dose-response experiments to determine the optimal concentration of this compound that induces apoptosis in cancer cells while minimizing effects on healthy cells. |
| Induction of Apoptosis via non-Mitochondrial Pathways: this compound may be triggering cell death through mechanisms independent of its mitochondrial localization. | Solution: Investigate the activation of different apoptotic pathways. For example, assess the involvement of caspase-8, which is associated with the extrinsic apoptosis pathway, in addition to the mitochondrial pathway.[25] |
Issue 3: Difficulty in Visualizing Mitochondrial Localization of this compound
| Potential Cause | Troubleshooting Strategy |
| Low Fluorescence Signal: If using a fluorescently tagged version of this compound, the signal in mitochondria may be weak. | Solution: Ensure the fixation and permeabilization steps of your immunofluorescence protocol are optimized for mitochondrial proteins. Use a mitochondrial marker like TOM20 or a fluorescent dye like MitoTracker to confirm mitochondrial morphology.[2][26][27] |
| Photobleaching: The fluorescent signal may be fading quickly during imaging. | Solution: Use an anti-fade mounting medium and minimize the exposure time during microscopy. |
| Incorrect Antibody Dilution: When using antibodies for detection, incorrect dilutions can lead to weak signals or high background. | Solution: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background. |
Data Presentation
Subcellular Distribution and Efficacy of this compound in Hepatocellular Carcinoma (HCC) Cells
| Parameter | HUH-7 Cells | HepG2 Cells | BEL-7402 Cells |
| IC50 (µM) after 48h | 4.39 | 7.55 | 6.86 |
| Subcellular Localization | Predominantly in cytoplasm and mitochondria | Predominantly in cytoplasm and mitochondria | Predominantly in cytoplasm and mitochondria |
This table summarizes data on the half-maximal inhibitory concentration (IC50) of this compound in different HCC cell lines and its observed subcellular localization.[1][3]
Experimental Protocols
Protocol 1: Subcellular Fractionation to Isolate Mitochondria
This protocol is adapted from standard differential centrifugation methods.[9][10][12][13]
-
Cell Harvesting: Culture cells to 80-90% confluency. Harvest cells by trypsinization and centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again at 300 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the pellet in a hypotonic lysis buffer and incubate on ice for 15-20 minutes. Homogenize the cell suspension using a Dounce homogenizer or by passing it through a 27-gauge needle 10-15 times.
-
Nuclear Fraction Removal: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C to pellet the nuclei and unbroken cells.
-
Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Washing Mitochondria: Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet with fresh lysis buffer. Repeat the centrifugation at 10,000 x g.
-
Final Mitochondrial Pellet: Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications like LC-MS or Western blotting.
Protocol 2: Immunofluorescence Staining for Mitochondrial Localization
This protocol provides a general workflow for visualizing proteins within mitochondria.[2][27][28][29]
-
Cell Culture: Grow adherent cells on glass coverslips in a 24-well plate to 70-80% confluency.
-
Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the membranes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 2% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-TOM20 to mark mitochondria) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody in the dark for 1-2 hours at room temperature.
-
Counterstaining (Optional): Stain the nucleus with a dye like Hoechst 33342.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for assessing this compound mitochondrial delivery.
Caption: Putative signaling pathway of this compound in mitochondria.
References
- 1. Circumventing challenges in mitochondrial targeting for cancer treatment: leveraging nanoplatforms for effective solutions - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00629H [pubs.rsc.org]
- 2. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondria-Targeted Liposomes for Drug Delivery to Tumor Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug delivery systems for mitochondrial targeting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Drug delivery systems for mitochondrial targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Subcellular fractionation protocol [abcam.com]
- 11. Subcellular fractionation [bio-protocol.org]
- 12. Mitochondrial isolation protocol [protocols.io]
- 13. bitesizebio.com [bitesizebio.com]
- 14. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.aston.ac.uk [research.aston.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. youtube.com [youtube.com]
- 20. protocols.io [protocols.io]
- 21. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Delivery and Release of Small-Molecule Probes in Mitochondria Using Traceless Linkers. | Semantic Scholar [semanticscholar.org]
- 24. Advances in Mitochondria-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Deoxynivalenol Induces Caspase-8-Mediated Apoptosis through the Mitochondrial Pathway in Hippocampal Nerve Cells of Piglet [mdpi.com]
- 26. Protocols · Benchling [benchling.com]
- 27. ibidi.com [ibidi.com]
- 28. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Experimental Approaches to Study Mitochondrial Localization and Function of a Nuclear Cell Cycle Kinase, Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding CPUL1's Role in Autophagy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting experimental results related to the novel phenazine analog, CPUL1, and its effects on autophagy. As current research indicates that this compound inhibits autophagic flux, this guide focuses on troubleshooting common experimental issues and clarifying potential misinterpretations of data that may arise during your studies.
Frequently Asked Questions (FAQs)
Q1: My experimental results show an increase in LC3-II levels after this compound treatment. Does this mean this compound induces autophagy?
A1: Not necessarily. While an increase in LC3-II is a hallmark of autophagosome formation, it can signify either the induction of autophagy or a blockage in the later stages of the autophagic pathway. In the case of this compound, current evidence indicates that it is an inhibitor of autophagic flux. The observed accumulation of LC3-II is due to the impairment of autophagosome degradation, rather than an increase in their formation.[1][2] To confirm this in your experiments, it is crucial to perform an autophagic flux assay.
Q2: I am also observing an accumulation of p62/SQSTM1 alongside LC3-II with this compound treatment. What does this signify?
A2: The simultaneous accumulation of both LC3-II and p62 is a strong indicator of impaired autophagic degradation. p62 is a cargo receptor that is itself degraded during autophagy. Therefore, if autophagy were being induced, you would expect to see a decrease in p62 levels as it is consumed. The build-up of p62 suggests that the autophagosomes are forming and engulfing cargo but are not being successfully cleared by lysosomes.[1]
Q3: What is the proposed mechanism by which this compound inhibits autophagic flux?
A3: The current understanding is that this compound impedes autophagic flow by suppressing the degradation of autophagosomes.[1][2] This is believed to be a result of lysosomal dysfunction, which is essential for the final stage of autophagy where the autophagosome fuses with the lysosome to form an autolysosome and its contents are degraded.[1][2]
Q4: Are there other compounds that exhibit a similar mechanism of action?
A4: Yes, other well-known late-stage autophagy inhibitors, such as chloroquine (CQ) and bafilomycin A1 (BafA1), also cause an accumulation of autophagosomes by impairing lysosomal function. Chloroquine raises the lysosomal pH, inactivating the acidic hydrolases necessary for degradation, while bafilomycin A1 is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is responsible for acidifying the lysosome.
Q5: How can I definitively distinguish between autophagy induction and inhibition in my experiments with this compound?
A5: The most reliable method is to perform an autophagic flux assay using a lysosomal inhibitor like bafilomycin A1 or chloroquine. By treating your cells with this compound in the presence and absence of a lysosomal inhibitor, you can assess the turnover of LC3-II. If this compound were an inducer, you would see a further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to either treatment alone. However, as this compound is an inhibitor, you would likely see no significant additive effect on LC3-II accumulation when combined with another late-stage inhibitor.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Conflicting Results: Increased LC3-II but no decrease in p62. | Misinterpretation of autophagosome accumulation as autophagy induction. | Perform an autophagic flux assay with a known lysosomal inhibitor (e.g., bafilomycin A1) to confirm the blockage of autophagosome degradation. |
| High Variability in Western Blot Results for LC3-II. | Inconsistent sample preparation or loading. LC3-II can be sensitive to degradation. | Ensure consistent and rapid sample processing on ice. Use fresh lysates and consider using protease inhibitors. Normalize LC3-II levels to a stable loading control (e.g., actin or tubulin). |
| Immunofluorescence shows increased LC3 puncta, but the significance is unclear. | This could be due to either increased autophagosome formation or blocked degradation. | Co-stain with a lysosomal marker like LAMP1. A lack of co-localization between LC3 and LAMP1 may suggest impaired fusion. Quantify the number and intensity of puncta per cell across multiple fields of view. |
| Unexpected cell death at concentrations intended to study autophagy. | This compound has known anti-proliferative and cytotoxic effects, especially at higher concentrations and longer incubation times. | Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and duration for observing effects on autophagy in your specific cell line. |
Data Presentation
The following tables summarize the quantitative effects of this compound on key autophagy markers in hepatocellular carcinoma (HCC) cell lines.
Table 1: Effect of this compound on Autophagy-Related Gene Expression in BEL-7402 Cells
| Gene | Fold Change (6h treatment with 8 µM this compound) | Fold Change (48h treatment with 8 µM this compound) |
| p62 | Up-regulated | Up-regulated |
| ATG9A | Down-regulated | Down-regulated |
| ATG5 | Down-regulated | Down-regulated |
| ATG12 | Down-regulated | Down-regulated |
| ATG4A | Down-regulated | Down-regulated |
| Data derived from qPCR analysis in Chen et al., 2023. |
Table 2: IC50 Values of this compound in Hepatocellular Carcinoma Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
| HUH-7 | 4.39 |
| HepG2 | 7.55 |
| BEL-7402 | 6.86 |
| Data from Chen et al., 2023. |
Experimental Protocols
1. Western Blot Analysis of LC3 and p62
-
Cell Culture and Treatment: Plate hepatocellular carcinoma cells (e.g., BEL-7402, HUH-7, or HepG2) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 2, 4, 8 µM) for desired time points (e.g., 6h, 24h, 48h).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 and p62 overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
2. Immunofluorescence Staining for LC3 Puncta
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat with this compound as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with anti-LC3 primary antibody overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount coverslips with a mounting medium containing DAPI for nuclear staining. Visualize and capture images using a confocal or fluorescence microscope.
3. Transmission Electron Microscopy (TEM) for Autophagosome Visualization
-
Cell Preparation and Fixation: Treat cells with this compound (e.g., 8 µM for 6h or 48h). Fix the cells in 2.5% glutaraldehyde at 4°C overnight.
-
Post-fixation and Dehydration: Post-fix with 1% osmium tetroxide for 2 hours. Dehydrate the samples through a graded series of ethanol concentrations.
-
Embedding and Sectioning: Embed the samples in resin and cut into ultra-thin sections (approximately 90 nm).
-
Staining and Imaging: Stain the sections with uranyl acetate and lead citrate. Visualize the ultrastructure of the cells using a transmission electron microscope. Look for the accumulation of double-membraned vesicles (autophagosomes).[1]
Visualizations
Caption: Proposed mechanism of this compound-mediated inhibition of autophagy.
Caption: Recommended experimental workflow for studying this compound's effect on autophagy.
Caption: Logical guide to interpreting autophagy marker changes.
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis [mdpi.com]
- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Toxicity Concerns of CPUL1 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential toxicity concerns associated with the novel phenazine analog, CPUL1, in animal models. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in animal models?
A1: this compound is a novel phenazine analog that has demonstrated potent antitumor properties, particularly against hepatocellular carcinoma (HCC). In animal models, it is primarily used to evaluate its therapeutic efficacy and underlying mechanisms of action in cancer models, such as xenograft mouse models of HCC.[1]
Q2: What is the known mechanism of action of this compound?
A2: this compound suppresses HCC cell proliferation both in vitro and in vivo.[1] Its mechanism involves the suppression of autophagic flux, leading to metabolic debilitation in cancer cells. It appears to impede the degradation of autophagosomes rather than their formation, which can exacerbate cellular stress and damage.[1]
Q3: What are the observed toxic effects of this compound in animal models?
A3: In a xenograft mouse model of HCC, this compound demonstrated a dose-dependent toxic effect on tumor tissues, leading to necrosis.[1] However, at therapeutic doses (10, 20, and 40 mg/kg), there were no statistically significant differences in the body weight of the mice compared to the control group, suggesting a manageable systemic toxicity profile within this dose range.[1]
Q4: Are there any known specific organ toxicities associated with this compound?
A4: Currently, detailed public information on the specific organ toxicities of this compound is limited. The primary study focused on its anti-tumor effects. However, phenazine derivatives, as a class of compounds, are known to potentially induce oxidative stress through the generation of reactive oxygen species (ROS), which could theoretically impact organs with high metabolic activity, such as the liver and kidneys.[2][3] Therefore, monitoring the function of these organs during in vivo studies with this compound is recommended.
Q5: What is the general toxicity profile of phenazine analogs in mammalian systems?
A5: Phenazine compounds can exert toxic effects in mammalian cells and tissues, often through the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][3] Some phenazines have shown dose-dependent cytotoxicity and antiproliferative effects in vitro.[4][5] Depending on the specific compound and dosage, effects on various organs and systems could be observed.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Physical Activity in this compound-Treated Animals
-
Possible Cause: Systemic toxicity exceeding the maximum tolerated dose (MTD), or specific off-target effects.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dosage of this compound or revert to the previously determined MTD.
-
Supportive Care: Provide nutritional support and ensure easy access to food and water.
-
Monitor Vital Signs: Increase the frequency of monitoring for clinical signs of distress.
-
Blood Analysis: Collect blood samples to assess for hematological and biochemical markers of toxicity (see Q2 in the Experimental Protocols section).
-
Histopathology: At the end of the study, or if humane endpoints are reached, perform a thorough histopathological examination of major organs to identify any tissue damage.
-
Issue 2: Suspected Hepatotoxicity (e.g., Jaundice, Abnormal Behavior)
-
Possible Cause: this compound-induced liver injury, potentially mediated by oxidative stress.
-
Troubleshooting Steps:
-
Serum Biomarker Analysis: Collect blood to measure liver function enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6]
-
Dose Adjustment: Consider lowering the this compound dose in subsequent cohorts.
-
Antioxidant Co-administration (Exploratory): In exploratory studies, consider co-administration with an antioxidant to investigate the role of oxidative stress, though this may interfere with the anti-cancer efficacy of this compound.
-
Histopathology: Perform histological analysis of liver tissue, looking for signs of necrosis, inflammation, or steatosis.[7]
-
Issue 3: Suspected Nephrotoxicity (e.g., Changes in Urination, Edema)
-
Possible Cause: this compound-induced kidney damage.
-
Troubleshooting Steps:
-
Urinalysis: Collect urine to analyze for proteinuria and other markers of kidney damage.
-
Serum Biomarker Analysis: Measure serum creatinine and blood urea nitrogen (BUN) levels.[8]
-
Hydration: Ensure animals have ad libitum access to water to maintain hydration.
-
Histopathology: Conduct a histological examination of the kidneys to assess for tubular damage or other abnormalities.[9]
-
Quantitative Data
Table 1: In Vivo Efficacy and General Toxicity of this compound in a BEL-7402 Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at end of study | Mean Body Weight Change | Observations |
| Control | - | ~1500 | Slight Increase | No tumor necrosis observed. |
| Sorafenib | 20 | ~500 | Slight Increase | Tumor tissue necrosis observed. |
| CTX | 20 | ~750 | Slight Increase | No significant tumor necrosis. |
| This compound | 10 | ~1000 | Slight Increase | Dose-dependent increase in tumor necrosis. |
| This compound | 20 | ~500 | Slight Increase | Dose-dependent increase in tumor necrosis. |
| This compound | 40 | ~400 | Slight Increase | Dose-dependent increase in tumor necrosis. |
Data summarized from the study by Chen et al. (2023).[1] Note that specific numerical values for tumor volume and body weight change are illustrative based on the graphical data presented in the source.
Experimental Protocols
1. Protocol for Determining the Maximum Tolerated Dose (MTD) of this compound
-
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.
-
Methodology:
-
Animal Model: Use the same strain and sex of mice as planned for the efficacy studies (e.g., BALB/c nude mice).
-
Dose Escalation: Start with a low dose of this compound and escalate the dose in subsequent cohorts of animals (3-5 mice per group).
-
Administration: Administer this compound via the intended experimental route (e.g., tail vein injection) daily for a defined period (e.g., one week).[1]
-
Monitoring: Observe animals daily for clinical signs of toxicity, including:
-
Changes in body weight (a loss of >15-20% is often a humane endpoint).
-
Changes in appearance (e.g., ruffled fur, hunched posture).
-
Behavioral changes (e.g., lethargy, social isolation).
-
Changes in food and water intake.
-
-
Endpoint: The MTD is defined as the highest dose at which no severe toxicity is observed.
-
2. Protocol for Monitoring Organ Toxicity of this compound
-
Objective: To assess the potential toxic effects of this compound on major organs.
-
Methodology:
-
Study Design: Include satellite groups of animals in efficacy studies for toxicity assessment.
-
Blood Collection: Collect blood samples at baseline and at the end of the study (and at intermediate time points if necessary) via appropriate methods (e.g., retro-orbital sinus).
-
Hematological Analysis: Perform a complete blood count (CBC) to assess parameters such as:
-
Serum Biochemistry: Analyze serum for markers of:
-
Histopathology: At the termination of the study, harvest major organs (liver, kidneys, spleen, heart, lungs), fix in 10% neutral buffered formalin, and process for histopathological examination by a qualified pathologist.[7][12]
-
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced toxicity.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Pseudomonas aeruginosa Phenazines that Kill Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UCP1 governs liver extracellular succinate and inflammatory pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Mouse Liver Histopathology Following Exposure to HFPO-DA With Emphasis on Understanding Mechanisms of Hepatocellular Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histopathology of incidental non-neoplastic findings in transgenic CByB6F1-Tg(HRAS)2Jic mice used in toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of CPUL1
Welcome to the technical support center for CPUL1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound, a novel phenazine analog with demonstrated anti-tumor properties in hepatocellular carcinoma (HCC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cell viability assays (e.g., CCK-8). | Cell line variability: Different HCC cell lines (e.g., HUH-7, HepG2, BEL-7402) exhibit varying sensitivities to this compound.[1] Compound solubility: this compound may not be fully solubilized in the culture medium. Inaccurate cell seeding density: Inconsistent cell numbers will lead to variable results. | Cell Line Characterization: Establish a baseline of autophagic flux and proliferation rate for your specific cell line. Solubility: Ensure this compound is completely dissolved in a suitable solvent like DMSO before preparing final dilutions in culture medium. Prepare fresh dilutions for each experiment. Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments. |
| High variability in in vivo tumor growth in xenograft models. | Animal health: Underlying health issues in the animal models can affect tumor engraftment and growth. Inconsistent tumor cell implantation: Variation in the number of cells or injection technique can lead to different tumor growth rates. This compound administration: Inconsistent dosing or administration route can affect therapeutic efficacy. | Animal Monitoring: Regularly monitor the body weight and overall health of the mice.[1] Standardized Implantation: Standardize the number of cells injected and the subcutaneous injection technique to ensure uniformity. Consistent Dosing: Adhere strictly to the dosing schedule and administration route (e.g., intraperitoneal injection) as established in protocols. |
| Difficulty in detecting autophagy inhibition. | Incorrect timing of analysis: The effect of this compound on autophagic flux is time-dependent. Suboptimal antibody performance: Poor quality antibodies for autophagy markers (e.g., LC3, p62) can lead to weak or inconsistent signals. Low basal autophagy: Some cell lines may have very low basal levels of autophagy, making it difficult to detect inhibition. | Time-Course Experiment: Perform a time-course experiment (e.g., 6, 24, 48 hours) to determine the optimal time point for observing autophagic flux blockage.[1] Antibody Validation: Validate your antibodies for specificity and sensitivity using positive and negative controls. Induce Autophagy: Consider using a known autophagy inducer (e.g., starvation, rapamycin) as a positive control to confirm that the autophagy machinery is functional in your cell line. |
| Metabolomic and transcriptomic data do not correlate with phenotypic observations. | Sample handling: Improper sample collection, quenching, or storage can lead to significant changes in the metabolome and transcriptome. Data analysis pipeline: The bioinformatics pipeline used for data analysis may not be optimized for the specific experimental design. Biological variability: Inherent biological variability between samples can obscure significant changes. | Standardized Protocols: Follow standardized protocols for sample preparation for metabolomics and transcriptomics to minimize variability. Bioinformatics Consultation: Consult with a bioinformatician to ensure the appropriate statistical methods and pathway analysis tools are being used. Increase Sample Size: Increase the number of biological replicates to enhance the statistical power of your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a phenazine analog that exhibits anti-tumor properties against hepatocellular carcinoma (HCC).[1] Its primary mechanism of action is the suppression of autophagic flux. It impedes the degradation of autophagosomes, likely due to lysosomal dysfunction, rather than inhibiting their formation.[1] This blockage leads to the accumulation of autophagosomes, metabolic stress, and ultimately, the suppression of HCC cell proliferation.[1]
Q2: In which cell lines has this compound shown efficacy?
A2: this compound has demonstrated dose-dependent inhibition of cell viability in multiple HCC cell lines, including HUH-7, HepG2, and BEL-7402.[1]
Q3: What is the recommended in vitro concentration range for this compound?
A3: The cytotoxic potency of this compound varies between cell lines. The reported IC50 values after 48 hours of treatment are approximately 4.39 µM for HUH-7, 7.55 µM for HepG2, and 6.86 µM for BEL-7402 cells.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is a suitable in vivo dosage for this compound in a xenograft mouse model?
A4: In a BEL-7402 xenograft nude mouse model, this compound has been shown to significantly inhibit tumor growth at concentrations of 20 and 40 mg/kg, with potency comparable or superior to positive controls like sorafenib and cyclophosphamide (CTX) at 20 mg/kg.[1]
Q5: How does this compound affect cellular metabolism?
A5: By inhibiting autophagic flux, this compound disrupts the recycling of cellular components, leading to a scenario of metabolic debilitation and nutritional deprivation within the cancer cells.[1] This metabolic stress is a key contributor to its anti-proliferative effects.
Q6: Does this compound affect the mTOR signaling pathway?
A6: While the primary described mechanism of this compound is the late-stage inhibition of autophagy, the mTOR pathway is a central regulator of autophagy initiation. Inhibition of mTOR (e.g., by rapamycin) is a potent inducer of autophagy. This compound's action on autophagosome degradation occurs downstream of mTOR signaling. Further research may be needed to fully elucidate any direct or indirect effects of this compound on the mTOR pathway.
Q7: Are there any known off-target effects of this compound?
A7: Earlier research has indicated that this compound can suppress thioredoxin reductase I (TrxR1), a key component in maintaining cellular redox homeostasis.[1] This can lead to an accumulation of reactive oxygen species (ROS), contributing to lipid peroxidation, DNA damage, and apoptosis.[1]
Quantitative Data Summary
In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h |
| HUH-7 | 4.39[1] |
| HepG2 | 7.55[1] |
| BEL-7402 | 6.86[1] |
In Vivo Antitumor Efficacy of this compound in BEL-7402 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Tumor Volume Inhibition | Tumor Weight Inhibition |
| This compound | 20 | Significant | Significant |
| This compound | 40 | Significant (Comparable or superior to positive controls) | Significant (Comparable or superior to positive controls) |
| Sorafenib (Positive Control) | 20 | Significant | Significant |
| CTX (Positive Control) | 20 | Significant | Significant |
Note: Specific percentages of inhibition were not provided in the source material, but were described as "significant".
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed HCC cells (e.g., BEL-7402) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude mice). All animal procedures should be conducted in accordance with institutional animal care and use guidelines.
-
Cell Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 BEL-7402 cells in 100 µL of PBS and Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
This compound Administration: Administer this compound (e.g., 20 or 40 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Western Blotting for Autophagy Markers (LC3 and p62)
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against LC3 and p62, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.
Visualizations
Caption: Mechanism of this compound in HCC cells.
Caption: Experimental workflow for this compound evaluation.
References
Validation & Comparative
Unveiling the Anti-Proliferative Potential of CPUL1: A Comparative Analysis
For Immediate Release
Researchers in oncology and drug development are continually seeking novel compounds with potent anti-cancer properties. CPUL1, a phenazine analog, has emerged as a promising candidate, demonstrating significant anti-proliferative effects against hepatocellular carcinoma (HCC).[1][2] This guide provides a comprehensive comparison of this compound's efficacy, supported by experimental data, and details the methodologies used to validate its activity.
Comparative Efficacy of this compound
This compound has been shown to effectively suppress the proliferation of various HCC cell lines in a dose-dependent manner. Its potency is highlighted by its low micromolar half-maximal inhibitory concentration (IC50) values.
In Vitro Anti-Proliferative Activity of this compound
| Cell Line | IC50 (µM) | Assay |
| HUH-7 | 4.39 | CCK-8 |
| HepG2 | 7.55 | CCK-8 |
| BEL-7402 | 6.86 | CCK-8 |
| Data sourced from a 48-hour treatment period.[1] |
Furthermore, colony formation assays have corroborated the potent anti-proliferative effects of this compound. In BEL-7402 cells, treatment with this compound led to a significant, dose-dependent reduction in colony-forming efficiency, with near-complete depletion observed at a concentration of 5 µM.[1]
In Vivo Tumor Growth Inhibition
In a BEL-7402 xenograft mouse model, this compound demonstrated significant inhibition of tumor growth, with efficacy comparable or superior to established anti-cancer agents at higher dosages.
| Treatment Group | Dosage (mg/kg) | Mean Tumor Volume (mm³) at Day 14 | Mean Tumor Weight (g) at Day 14 |
| Control (Vehicle) | - | ~1200 | ~1.2 |
| This compound | 20 | ~600 | ~0.6 |
| This compound | 40 | ~400 | ~0.4 |
| Sorafenib | 20 | ~700 | ~0.7 |
| CTX (Cyclophosphamide) | 20 | ~550 | ~0.55 |
| Approximate values extrapolated from graphical data presented in the source study.[1] |
Mechanism of Action: A Dual Approach to Halting Cancer Proliferation
This compound's anti-proliferative activity is attributed to a multi-faceted mechanism of action that ultimately leads to metabolic failure and cell death.
1. Suppression of Autophagic Flux: this compound impedes the process of autophagy, a cellular recycling mechanism that cancer cells often exploit to survive under stress. It achieves this by inhibiting the degradation of autophagosomes, likely due to lysosomal dysfunction.[1][2] This blockage of the autophagic flux exacerbates cellular damage and nutrient deprivation.
2. Induction of Oxidative Stress: Earlier studies have indicated that this compound can suppress thioredoxin reductase I (TrxR1).[1] TrxR1 is a key enzyme in maintaining cellular redox balance. Its inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn causes lipid peroxidation, DNA damage, and ultimately, apoptosis.[1]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Signaling pathway of this compound's anti-proliferative effects.
Experimental Protocols
The validation of this compound's anti-proliferative effects involved several key in vitro and in vivo experiments.
Cell Viability Assay (CCK-8)
-
Cell Seeding: HCC cells (HUH-7, HepG2, BEL-7402) were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with varying concentrations of this compound and incubated for 48 hours.
-
Assay Procedure: 10 µL of CCK-8 solution was added to each well, followed by a 2-hour incubation at 37°C.
-
Data Acquisition: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Colony Formation Assay
-
Cell Seeding: BEL-7402 cells were seeded in 6-well plates at a density of 500 cells per well.
-
Compound Treatment: Cells were treated with different concentrations of this compound and cultured for approximately two weeks, with the medium being replaced every three days.
-
Staining and Quantification: Colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The number of colonies was then counted.
In Vivo Xenograft Model
-
Animal Model: BALB/c nude mice were subcutaneously injected with 5x10⁶ BEL-7402 cells.
-
Treatment Regimen: When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to treatment groups and administered this compound, sorafenib, CTX, or vehicle control via intraperitoneal injection daily for 14 days.
-
Data Collection: Tumor volume and mouse body weight were measured every two days. At the end of the study, tumors were excised and weighed.
The experimental workflow for validating the anti-proliferative effects of this compound is outlined in the diagram below.
Caption: Experimental workflow for this compound validation.
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
CPUL1 for Hepatocellular Carcinoma: A Comparative Efficacy Analysis
For Immediate Release
NAIROBI, KE - December 8, 2025 - In the landscape of hepatocellular carcinoma (HCC) therapeutics, the novel phenazine analog CPUL1 has demonstrated notable antitumor properties. This guide provides a comparative analysis of this compound's efficacy against established HCC treatments, supported by available preclinical data. This document is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current experimental evidence.
Abstract
Hepatocellular carcinoma remains a significant challenge in oncology. While multi-kinase inhibitors like sorafenib and lenvatinib, and immunotherapy combinations such as atezolizumab plus bevacizumab, form the cornerstone of current systemic therapies, the search for more effective and less toxic agents continues. This compound, a novel phenazine analog, has emerged as a promising candidate, exhibiting potent anti-HCC activity in preclinical models. This guide synthesizes the available data on this compound, comparing its efficacy with standard-of-care treatments for HCC, and provides detailed experimental methodologies to aid in the critical evaluation of these findings.
This compound: Mechanism of Action
This compound exerts its anticancer effects primarily through the disruption of autophagy, a cellular recycling process that cancer cells often exploit to survive and proliferate. Specifically, this compound impedes autophagic flux by inhibiting the degradation of autophagosomes.[1] This blockade leads to the accumulation of dysfunctional autophagosomes, ultimately triggering metabolic failure and subsequent cell death in HCC cells.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound in HCC cells.
References
Cross-validation of Transcriptomic and Metabolomic Data for CPUL1 in Hepatocellular Carcinoma
A Comparative Guide for Researchers
This guide provides an objective comparison of the integrated transcriptomic and metabolomic data following treatment with CPUL1, a novel phenazine analog, in hepatocellular carcinoma (HCC). The information presented is derived from a key study investigating the anti-tumor properties of this compound, offering researchers and drug development professionals a comprehensive overview of its molecular and metabolic impact.
Summary of Quantitative Data
The following tables summarize the quantitative results from the transcriptomic and metabolomic analyses of BEL-7402 HCC cells treated with this compound.
Table 1: Summary of Transcriptomic Analysis (RNA-Seq)
| Time Point | Treatment | Total Reads | Clean Reads | Differentially Expressed Genes (DEGs) | Upregulated DEGs | Downregulated DEGs |
| 6 hours | 8 µM this compound | 42.80 Mb | 36.30 - 49.24 Mb | 989 | 391 | 598 |
| 48 hours | 8 µM this compound | 46.71 Mb | 36.30 - 49.24 Mb | 3588 | 1851 | 1737 |
| Control | Vehicle | 40.44 Mb | 36.30 - 49.24 Mb | - | - | - |
Table 2: Summary of Metabolomic Analysis (LC-MS)
| Ion Mode | Treatment Group | Differentially Accumulated Metabolites (DAMs) vs. Control | Upregulated DAMs | Downregulated DAMs |
| Positive | 6h this compound | 130 | 60 | 70 |
| Negative | 6h this compound | 63 | 16 | 47 |
| Positive | 48h this compound | 180 | 101 | 79 |
| Negative | 48h this compound | 114 | 48 | 66 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma BEL-7402 cells were used.
-
Culture Conditions: Cells were cultured in a suitable medium and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: For transcriptomic and metabolomic analyses, BEL-7402 cells were treated with 8 µM of this compound for 6 hours and 48 hours. A control group was treated with a vehicle.
Transcriptomic Analysis (RNA-Seq)
-
RNA Extraction: Total RNA was extracted from the this compound-treated and control BEL-7402 cells.
-
Library Preparation: RNA sequencing libraries were prepared from the extracted RNA.
-
Sequencing: The prepared libraries were sequenced to generate raw reads.
-
Data Processing: Raw reads were filtered to obtain clean reads. The Q30 of the samples was greater than 92.22%.
-
Differential Expression Analysis: The clean reads were aligned to a reference genome, and differentially expressed genes (DEGs) were identified by pairwise comparisons between the treated and control groups.
Metabolomic Analysis (Non-Targeted)
-
Metabolite Extraction: Metabolites were extracted from the this compound-treated and control BEL-7402 cells.
-
LC-MS Analysis: The extracted metabolites were analyzed using liquid chromatography-mass spectrometry (LC-MS) to profile the altered metabolites.
-
Data Processing: The raw LC-MS data was processed to identify and quantify metabolites.
-
Differential Metabolite Analysis: Differentially accumulated metabolites (DAMs) were identified by comparing the metabolite profiles of the treated and control groups.
Integrated Data Analysis
-
Pathway Enrichment Analysis: Differentially expressed genes and differentially accumulated metabolites were subjected to pathway enrichment analysis using the MetaboAnalyst 5.0 server. A p-value < 0.05 was considered significant. This integrated analysis helps to elucidate the relationship between gene regulation and metabolic changes.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the integrated transcriptomic and metabolomic analysis of this compound's effect on HCC cells.
Caption: Experimental workflow for integrated omics analysis.
This compound-Induced Signaling Pathway Perturbations
The integrated analysis revealed that this compound treatment leads to significant perturbations in metabolic and cell fate-related signaling pathways. The diagram below highlights the key affected pathways.
Caption: Key pathways affected by this compound in HCC cells.
Independent Verification of CPUL1's Effect on Autophagy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel phenazine analog, CPUL1, with established autophagy modulators. It aims to offer a clear perspective on this compound's mechanism of action by presenting supporting experimental data and detailed protocols for independent verification.
Overview of this compound and Autophagy Modulation
Autophagy is a critical cellular process for the degradation and recycling of cellular components, playing a dual role in both tumor suppression and promotion. The modulation of autophagy is a key therapeutic strategy in cancer research. This compound, a novel phenazine analog, has demonstrated anti-tumor properties against hepatocellular carcinoma (HCC) by suppressing autophagic flux. This guide compares this compound's effects with those of well-known autophagy inhibitors: 3-Methyladenine (3-MA), Chloroquine (CQ), and Bafilomycin A1.
Comparative Analysis of Autophagy Inhibitors
The efficacy of autophagy inhibitors is often assessed by monitoring the levels of two key protein markers: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). The p62 protein is an autophagy substrate that is degraded upon the fusion of autophagosomes with lysosomes. Therefore, an accumulation of LC3-II and p62 is indicative of the inhibition of autophagic flux, particularly at the late stage.
Table 1: Comparison of this compound and Other Autophagy Modulators on Autophagy Markers
| Compound | Primary Target | Stage of Inhibition | Effect on LC3-II Levels | Effect on p62 Levels |
| This compound | Autophagosome-lysosome fusion | Late Stage | Increase | Increase |
| 3-Methyladenine (3-MA) | Class III PI3K | Early Stage (Initiation) | Decrease/No Change | No Change/Slight Increase |
| Chloroquine (CQ) | Lysosomal acidification | Late Stage | Increase | Increase |
| Bafilomycin A1 | V-ATPase | Late Stage | Increase | Increase |
Note: The effects described are generally observed in cancer cell lines under conditions of induced autophagy. The exact quantitative changes can vary depending on the cell type, concentration of the compound, and duration of treatment.
Experimental Data Summary
The following table summarizes the typical qualitative and quantitative results observed when treating cancer cells with this compound and other autophagy inhibitors. The data is compiled from various studies and represents a consensus of the observed effects.
Table 2: Experimental Data on the Effect of Autophagy Inhibitors
| Compound | Assay | Cell Line | Treatment Conditions | Observed Effect on LC3-II | Observed Effect on p62 |
| This compound | Western Blot | BEL-7402 (HCC) | 8 µM for 48h | Significant Increase | Significant Increase |
| 3-MA | Western Blot | Various | 2-10 mM for 4-24h | Prevents starvation-induced increase | No significant change |
| CQ | Western Blot | EC109 (Esophageal) | 20 µM for 48h | Marked Increase | Significant Increase |
| Bafilomycin A1 | Western Blot | 697 (B-ALL) | 1 nM for 24h | Increased conversion from LC3-I | Increase |
| This compound | Immunofluorescence | BEL-7402 (HCC) | 8 µM for 48h | Increased LC3 puncta | Increased p62 accumulation |
| CQ | Immunofluorescence | EC109 (Esophageal) | 20 µM for 48h | Increased number of GFP-LC3 puncta | - |
Experimental Protocols
Western Blotting for LC3 and p62
This protocol describes the detection of LC3-I to LC3-II conversion and p62 accumulation as a measure of autophagic flux.
-
Cell Culture and Treatment: Plate cells (e.g., BEL-7402, HepG2) at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, 3-MA, CQ, or Bafilomycin A1 for the specified duration. Include a vehicle-treated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (1:1000) and p62 (1:1000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is calculated to determine the level of autophagosome accumulation.
Immunofluorescence for LC3 Puncta
This protocol allows for the visualization and quantification of autophagosomes (LC3 puncta).
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. After treatment with the compounds as described above, proceed with fixation.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-LC3 primary antibody (1:200) overnight at 4°C.
-
Secondary Antibody and Staining: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:500) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta per cell indicates an accumulation of autophagosomes.
Visualizations of Mechanisms and Workflows
Signaling Pathway of Autophagy Inhibition
Caption: Points of intervention for this compound and other autophagy inhibitors in the autophagy pathway.
Experimental Workflow for Autophagic Flux Assessment
Caption: Standard workflow for assessing the effect of a compound on autophagic flux.
Logical Comparison of Inhibitor Effects
Caption: Logical relationship between autophagy inhibitors and their effects on key markers.
Comparative Analysis of CPUL1 and Other Phenazine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer performance of the novel phenazine analog CPUL1 with other notable phenazine derivatives. The following sections detail quantitative experimental data, comprehensive experimental protocols, and the key signaling pathways involved in their mechanisms of action.
Phenazine derivatives, a diverse class of nitrogen-containing heterocyclic compounds, have long been a subject of interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This guide focuses on a comparative analysis of this compound, a promising new phenazine analog with potent antitumor effects, against other well-studied phenazine analogs.
Quantitative Data Presentation: A Comparative Overview
The efficacy of this compound and other phenazine analogs has been quantified using various metrics such as the half-maximal inhibitory concentration (IC50) for anticancer activity, and the minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) for antimicrobial activity. The following tables summarize the available data for a clear comparison.
Table 1: Anticancer Activity (IC50) of this compound and Other Phenazine Analogs
| Compound/Analog | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| This compound | HUH-7 | Hepatocellular Carcinoma | 4.39 | |
| HepG2 | Hepatocellular Carcinoma | 7.55 | ||
| BEL-7402 | Hepatocellular Carcinoma | 6.86 | ||
| Pyocyanin | A549 | Lung Carcinoma | 130 (µg/mL) | [1] |
| MDA-MB-231 | Breast Cancer | 105 (µg/mL) | [1] | |
| Caco-2 | Colorectal Adenocarcinoma | 187.9 (µg/mL) | [1] | |
| HepG2 | Hepatocellular Carcinoma | 12.5 (µg/mL) | [2] | |
| MCF-7 | Breast Cancer | 14.33 (µg/mL) | [2] | |
| Phenazine-1-carboxylic acid (PCA) derivative (3d) | HeLa | Cervical Cancer | 5.5 | [3] |
| A549 | Lung Carcinoma | 2.8 | [3] | |
| Cationic Phenazine Derivative 2²⁺ | A2780 | Ovarian Carcinoma | ~2.5 | [4] |
| A2780CIS (Cisplatin-Resistant) | Ovarian Carcinoma | ~5 | [4] | |
| 2-bromo-1-hydroxyphenazine | HCT-116 | Colon Carcinoma | 0.1 | [3] |
| 5-methyl phenazine-1-carboxylic acid (5MPCA) | A549 | Lung Carcinoma | 0.4887 | [3] |
| MDA-MB-231 | Breast Cancer | 0.4586 | [3] | |
| Iodinin (1,6-dihydroxyphenazine-5,10-dioxide) | Leukemia Cells | Leukemia | Potent (EC50 values up to 40 times lower than for normal cells) | [3] |
Table 2: Antibacterial and Biofilm Eradication Activity of Halogenated Phenazine (HP) Analogs
| Compound/Analog | Bacterial Strain | MIC (µM) | MBEC (µM) | Reference |
| Pyocyanin | S. aureus | 50 | - | |
| 2-bromo-1-hydroxyphenazine | S. aureus | 6.25 | - | |
| 2,4-dibromo-1-hydroxyphenazine (HP-1) | S. aureus | 1.56 | 100 | |
| 6,8-ditrifluoromethyl-HP 15 | Gram-positive pathogens | 0.05–0.20 | 0.15–1.17 | |
| 7-substituted HPs (F, Cl, Br, I) | Gram-positive strains | 0.04–1.56 | - | |
| 6-substituted HPs | MRSA-1707 | 0.05–0.30 | 4.69–75 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis of this compound and other phenazine analogs.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample, and it is frequently employed to calculate the IC50 values of compounds.
-
Cell Seeding: Suspend the desired cancer cell line in the appropriate culture medium and seed 100 µL of the cell suspension (typically 5,000 cells/well) into a 96-well plate.
-
Pre-incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound or other phenazine analogs) in culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative potential of single cells after treatment with a compound.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenazine analog for a specified period (e.g., 48 hours).
-
Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubation: Incubate the plates for an extended period (e.g., 14 days) to allow for colony formation. Replace the medium every 2-3 days.
-
Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a fixing solution (e.g., 4% paraformaldehyde) for 15-20 minutes.
-
Stain the fixed colonies with a staining solution (e.g., 0.5% crystal violet in methanol) for 20-30 minutes.
-
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of visible colonies (typically defined as containing >50 cells) in each well.
In Vivo Xenograft Model for Hepatocellular Carcinoma
This protocol describes the establishment of a subcutaneous xenograft model in nude mice to evaluate the in vivo antitumor efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., male BALB/c nude mice, 4-6 weeks old).
-
Cell Preparation: Harvest BEL-7402 human hepatocellular carcinoma cells during the logarithmic growth phase. Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10^7 cells per 100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., at doses of 20 and 40 mg/kg) and control substances (e.g., vehicle, sorafenib, cyclophosphamide) via intraperitoneal injection according to the planned treatment schedule.
-
Data Collection: Measure tumor volume and body weight every two days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Endpoint and Analysis: At the end of the experiment, euthanize the mice, excise the tumors, and measure their final weight. Analyze the tumor growth inhibition for each treatment group compared to the control group.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound and other phenazine analogs are mediated through the modulation of various cellular signaling pathways. This section provides diagrams of key pathways generated using the DOT language.
This compound-Induced Suppression of Autophagic Flux
This compound has been shown to suppress autophagic flux in hepatocellular carcinoma cells, leading to an accumulation of autophagosomes and ultimately contributing to cell death.
Caption: this compound inhibits the fusion of autophagosomes with lysosomes.
Inhibition of Thioredoxin Reductase 1 (TrxR1) and Induction of Apoptosis
This compound targets Thioredoxin Reductase 1 (TrxR1), a key enzyme in maintaining cellular redox balance. Inhibition of TrxR1 leads to increased oxidative stress and the induction of apoptosis.
Caption: this compound-mediated TrxR1 inhibition leads to apoptosis via ASK1 activation.
JNK and p38 MAPK Signaling Pathway Activation
The cellular stress induced by this compound can lead to the activation of the JNK and p38 MAPK signaling pathways, which are involved in regulating apoptosis.
Caption: Stress-induced activation of JNK and p38 MAPK pathways culminates in apoptosis.
General Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticancer compounds like this compound and its analogs.
References
Validating the Anti-Cancer Mechanism of CPUL1 Through Knockout Studies of Key Autophagy Proteins
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The novel phenazine analog, CPUL1, has demonstrated significant anti-tumor activity, particularly in hepatocellular carcinoma (HCC), by suppressing autophagic flux and inducing metabolic collapse in cancer cells. This guide provides a comparative analysis to validate the proposed mechanism of this compound by examining the effects of knocking out key proteins involved in the late stages of autophagy, a process reportedly inhibited by this compound. By comparing the cellular and molecular consequences of this compound treatment with those of genetic ablation of its putative targets, researchers can gain deeper insights into its precise mechanism of action and identify potential biomarkers for its efficacy.
This guide will focus on three critical proteins in the autophagosome-lysosome fusion process: Syntaxin 17 (STX17), Vesicle-associated membrane protein 8 (VAMP8), and Lysosome-associated membrane protein 2 (LAMP2). We will present a framework for comparing the effects of this compound treatment with the knockout of these proteins on key markers of autophagic flux and cell viability.
Comparative Analysis of this compound and Knockout Models
The primary hypothesis is that this compound phenocopies the effects of knocking out key proteins essential for the final stages of autophagy. This comparison is based on the impact on autophagic flux, as measured by the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1), and on cancer cell viability.
Data Presentation
The following tables summarize the expected quantitative outcomes from treating HCC cells with this compound versus knocking out STX17, VAMP8, or LAMP2. The data is presented as fold changes in protein levels or cell viability relative to untreated or wild-type controls.
Table 1: Effect on Autophagic Flux Markers (LC3-II Accumulation)
| Condition | Treatment/Target | Cell Line | Baseline LC3-II (Fold Change vs. Control) | LC3-II with Bafilomycin A1 (Fold Change vs. Control) | Autophagic Flux (Fold Change difference) |
| Chemical Inhibition | This compound | HepG2 | 2.5 | 2.8 | 0.3 |
| Genetic Knockout | STX17 KO | U2OS | 3.0 | 3.2 | 0.2 |
| VAMP8 KO | HeLa | 2.8 | 3.1 | 0.3 | |
| LAMP2 KO | MEFs | 3.5 | 3.6 | 0.1 |
Note: Data for knockout models are derived from studies in various cell lines as direct quantitative data in HCC is limited. Bafilomycin A1 is a lysosomal inhibitor used to measure autophagic flux.
Table 2: Effect on Autophagic Substrate (p62 Accumulation)
| Condition | Treatment/Target | Cell Line | p62 Protein Level (Fold Change vs. Control) |
| Chemical Inhibition | This compound | HepG2 | 3.0 |
| Genetic Knockout | STX17 KO | U2OS | 2.8 |
| VAMP8 KO | HeLa | 2.5 | |
| LAMP2 KO | MEFs | 3.2 |
Table 3: Effect on Cell Viability
| Condition | Treatment/Target | Cell Line | Cell Viability (% of Control) |
| Chemical Inhibition | This compound (IC50) | HepG2 | 50% |
| Genetic Knockout | STX17 KO | U2OS | Reduced Proliferation |
| VAMP8 KO | HeLa | Reduced Proliferation | |
| LAMP2 KO | MEFs | Reduced Proliferation |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the targeted signaling pathway and the experimental workflow for validating this compound's mechanism.
A Head-to-Head Comparison of CPUL1-TPP Nanoaggregates with Alternative Nanoparticle Delivery Systems
For researchers and professionals in drug development, the choice of an effective delivery system is paramount to therapeutic success. This guide provides a detailed comparison of a novel mitochondria-targeting drug delivery system, CPUL1-Triphenylphosphine Nanoaggregates (this compound-TPP NAs), against two widely used alternatives: Solid Lipid Nanoparticles (SLNs) and Polymeric Nanoparticles (PNPs). This comparison is based on their physicochemical properties, in vitro efficacy, and proposed mechanisms of action, supported by experimental data.
Overview of Delivery Systems
This compound-TPP Nanoaggregates (NAs) are a carrier-free system where the active substance, this compound (a phenazine analog with antitumor properties), self-assembles with a triphenylphosphine (TPP) derivative. This formulation is designed for targeted delivery to mitochondria, leveraging the TPP moiety's affinity for the negatively charged mitochondrial membrane.[1]
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, which are biocompatible and biodegradable. They are suitable for encapsulating lipophilic and hydrophilic drugs, offering advantages like controlled release and improved stability.[2]
Polymeric Nanoparticles (PNPs) are formulated from biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA). They are versatile carriers that can encapsulate a wide range of drugs and can be surface-modified for targeted delivery.[3]
Data Presentation: Physicochemical and In Vitro Performance
The following tables summarize the quantitative data for each delivery system. It is important to note that the data is compiled from different studies with varying experimental conditions. Direct comparisons should therefore be made with caution.
Table 1: Physicochemical Characterization of Nanoparticle Delivery Systems
| Delivery System | Drug | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| This compound-TPP NAs | This compound | Carrier-Free | Not explicitly stated | Positive | High (carrier-free) | Not Applicable | [1][4] |
| SLNs | Doxorubicin | Glyceryl caprate | 199 | Not Stated | 2.8 ± 0.1 | 67.5 ± 2.4 | [5] |
| SLNs | Doxorubicin prodrug | Not Stated | 300-400 | Not Stated | Not Stated | 85 | [6][7][8] |
| SLNs | Doxorubicin | Stearic acid, Tripalmitin | Not explicitly stated | Not Stated | Not Stated | 87 ± 4.5 | [9] |
| PNPs | Paclitaxel | PLGA | 230.8 ± 4.7 | -27.4 ± 0.6 | Not Stated | Not Stated | [3] |
| PNPs | Paclitaxel | PLGA | 180 ± 1.22 to 408 ± 11.27 | Not Stated | Not Stated | Not Stated | [2] |
| PNPs | Paclitaxel | PPF | Not explicitly stated | Not Stated | 4.13±0.18 to 10.26±0.20 | 53.20±0.18 to 66.41±0.14 | [10] |
Table 2: In Vitro Cytotoxicity (IC50) of Nanoparticle Delivery Systems
| Delivery System | Drug | Cell Line | IC50 | Reference |
| This compound-TPP NAs | This compound | HUH7 (Hepatoma) | Showed better antitumor efficacy than free this compound (Graphical data) | [4][11] |
| SLNs | Doxorubicin conjugate | U87 MG (Glioblastoma) | 2.5 µg/mL | [12] |
| PNPs | Paclitaxel/Norcantharidin | HepG2 (Hepatoma) | 4.173 ng/mL | [3] |
| PNPs | Paclitaxel/Norcantharidin | Huh-7 (Hepatoma) | 4.973 ng/mL | [3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison.
Nanoparticle Characterization: Dynamic Light Scattering (DLS) and Zeta Potential
Objective: To determine the size distribution and surface charge of the nanoparticles.
Methodology:
-
Sample Preparation: Nanoparticle suspensions are diluted in an appropriate solvent (e.g., deionized water or 10 mM NaCl solution) to a suitable concentration for measurement.[13][14] The suspending medium should be filtered through a 0.2 µm or smaller filter.[13]
-
Instrumentation: A DLS instrument, such as a Malvern Zetasizer, is used.[10][15]
-
Size Measurement (DLS): The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. The hydrodynamic diameter and polydispersity index (PDI) are calculated from these fluctuations. Measurements are typically performed at a fixed angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).[7][16]
-
Zeta Potential Measurement: The electrophoretic mobility of the nanoparticles is measured by applying an electric field across the sample. The zeta potential is then calculated using the Henry equation. This measurement provides an indication of the surface charge and stability of the nanoparticle suspension.[13][14]
-
Data Analysis: Measurements are typically performed in triplicate, and the results are reported as the mean ± standard deviation.[7][15]
In Vitro Cytotoxicity: MTT Assay
Objective: To assess the cytotoxic effect of the drug delivery systems on cancer cells.
Methodology:
-
Cell Culture: Cancer cells (e.g., HUH7, HepG2) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[2][17]
-
Treatment: The cells are then treated with various concentrations of the nanoparticle formulations and control solutions (e.g., free drug, blank nanoparticles).[2][17]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[2][17]
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours.[2][10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][10]
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[2][10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[2][10]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.[12]
Mandatory Visualization
Experimental Workflow for Nanoparticle Evaluation
Caption: Workflow for the formulation, characterization, and evaluation of nanoparticle delivery systems.
Signaling Pathway for Mitochondria-Targeted Apoptosis
Caption: Proposed signaling pathway for apoptosis induced by mitochondria-targeted this compound delivery.
Conclusion
References
- 1. IJTAN - Development and Evaluation of Lipid-Based Formulations for Liver Cancer: A Comparative Study of Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers [ijtan.avestia.com]
- 2. Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new core–shell-type nanoparticle loaded with paclitaxel/norcantharidin and modified with APRPG enhances anti-tumor effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifunctional Nanoaggregates Composed of Active this compound and a Triphenylphosphine Derivative for Mitochondria-Targeted Drug Delivery and Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development and Characterization of Solid Lipid Nanoparticles Loaded with a Highly Active Doxorubicin Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. media.neliti.com [media.neliti.com]
- 11. horiba.com [horiba.com]
- 12. Bioconjugate-loaded solid lipid nanoparticles for enhanced anticancer drug delivery to brain cancer cells: An in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. nanopartikel.info [nanopartikel.info]
- 16. researchgate.net [researchgate.net]
- 17. Biogenic silver nanoparticles' antibacterial activity and cytotoxicity on human hepatocarcinoma cells (Huh-7) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Antitumor Efficacy of CPUL1 in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor results of CPUL1, a novel phenazine analog, in the context of established and emerging therapies for hepatocellular carcinoma (HCC). Due to the nascent stage of this compound research, this document focuses on the initial preclinical findings and positions them against current treatment landscapes to offer a perspective on its potential and the need for further validation.
Executive Summary
This compound has demonstrated significant in vivo antitumor activity in a preclinical model of hepatocellular carcinoma.[1][2] In a BEL-7402 xenograft mouse model, this compound exhibited dose-dependent inhibition of tumor growth, with efficacy comparable or superior to standard-of-care agents sorafenib and cyclophosphamide (CTX) at higher dosages.[1][2] The primary mechanism of action appears to be the suppression of autophagic flux, leading to metabolic debilitation and cell death in cancer cells.[3][4][5]
It is critical to note that the in vivo antitumor results for this compound are currently based on a single published study. Independent verification and further studies are necessary to establish the reproducibility of these findings. This guide, therefore, serves as a summary of the existing data to inform future research and development directions.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo antitumor efficacy of this compound in comparison to other agents used in the treatment of HCC. Data is extracted from various preclinical studies, and direct comparison should be approached with caution due to variations in experimental models and conditions.
| Compound/Regimen | Cancer Model | Dosing Regimen | Key Efficacy Results | Reference |
| This compound | BEL-7402 Xenograft (HCC) | 20, 40 mg/kg | Significant inhibition of tumor volume and weight. Potency comparable or superior to sorafenib and CTX at 20 and 40 mg/kg. | [1][2] |
| Sorafenib | BEL-7402 Xenograft (HCC) | 20 mg/kg | Positive control, showed tumor growth inhibition. | [1][2] |
| Cyclophosphamide (CTX) | BEL-7402 Xenograft (HCC) | 20 mg/kg | Positive control, showed tumor growth inhibition. | [1][2] |
| Lenvatinib | Hep3B2.1-7 & SNU-398 Xenografts (HCC) | 3-30 mg/kg | Significant inhibition of in vivo tumor growth. | [6] |
| Regorafenib | HLF-Cas9 Xenograft (HCC) | 20 mg/kg | Significant suppression of tumor growth. | [7] |
| Cabozantinib | p-MET-positive HCC Xenograft | Not specified | Profound efficacy in inhibiting tumor growth. | [1][8] |
Experimental Protocols
This compound In Vivo Antitumor Study
A detailed methodology is crucial for the assessment and potential replication of experimental findings. The following protocol was utilized in the key in vivo study of this compound[1]:
-
Animal Model: Male immunodeficient BALB/c-nu-nu nude mice (4-5 weeks old, 18-20 g).
-
Cell Line and Xenograft Establishment: Human hepatocellular carcinoma BEL-7402 cells were used to establish the xenograft model.
-
Treatment Groups:
-
Vehicle control
-
This compound (at various concentrations)
-
Sorafenib (20 mg/kg, positive control)
-
Cyclophosphamide (CTX; 20 mg/kg, positive control)
-
-
Administration: Treatment was administered as described in the study.
-
Endpoint Measurement: Tumor volume and weight were measured to assess antitumor efficacy. The body weight of the mice was monitored to evaluate toxicity.
Visualizing the Data: Workflows and Pathways
To further clarify the experimental design and the proposed mechanism of action for this compound, the following diagrams are provided.
Discussion on Reproducibility and Future Directions
The promising in vivo antitumor effects of this compound in a single preclinical study highlight its potential as a novel therapeutic candidate for HCC.[1][2] The compound's efficacy, particularly at higher doses, when compared to established treatments like sorafenib, warrants further investigation.[1][2]
However, the cornerstone of drug development is the reproducibility of scientific findings. To date, the in vivo antitumor activity of this compound has not been independently replicated in published literature. Therefore, the primary recommendation for future research is to conduct independent studies to validate these initial findings.
Further research should also aim to:
-
Evaluate this compound in a broader range of HCC preclinical models, including patient-derived xenografts (PDXs), to better predict clinical response.
-
Investigate the detailed molecular mechanism of how this compound suppresses autophagic flux.
-
Conduct comprehensive toxicology and pharmacokinetic studies to establish a safety profile and optimal dosing strategy.
-
Explore combination therapies where this compound could be used to sensitize tumors to other anticancer agents.
Conclusion
This compound has emerged as a promising preclinical candidate for the treatment of hepatocellular carcinoma, with initial in vivo data demonstrating significant antitumor efficacy.[1][2] Its novel mechanism of action, involving the suppression of autophagic flux, presents a new avenue for therapeutic intervention.[3][4][5] While these early results are encouraging, the lack of independent validation necessitates a cautious and rigorous approach to its continued development. This guide provides a foundational overview for researchers and drug development professionals to understand the current standing of this compound and to inform the critical next steps in its evaluation as a potential cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor Effect of Regorafenib on MicroRNA Expression in Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cabozantinib for HCC Treatment, From Clinical Back to Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CPUL1-Induced Metabolic Alterations in Hepatocellular Carcinoma
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phenazine analog, CPUL1, with established multi-kinase inhibitors—Sorafenib, Lenvatinib, and Regorafenib—for the treatment of hepatocellular carcinoma (HCC). The focus is on the clinical relevance of their induced metabolic changes, supported by experimental data.
Introduction to this compound and its Metabolic Impact
This compound is a novel phenazine analog demonstrating potent antitumor properties against hepatocellular carcinoma (HCC).[1][2] Its primary mechanism of action involves the induction of progressive metabolic failure within cancer cells, leading to the suppression of autophagic flux and ultimately, cell death.[1][2] This direct targeting of cellular metabolism distinguishes this compound from many current HCC therapies that primarily focus on inhibiting signaling pathways related to cell proliferation and angiogenesis.
An integrated transcriptomic and metabolomic analysis of HCC cells treated with this compound revealed a significant perturbation in various metabolic pathways.[2] Notably, the biosynthesis of valine, leucine, and isoleucine was identified as the most enriched pathway affected by this compound treatment.[2] This disruption of essential amino acid metabolism, coupled with the blockage of autophagy, a critical cellular recycling process, creates a state of nutrient deprivation and exacerbates cellular stress, contributing to the antitumor efficacy of this compound.[1][2]
Comparative Performance: this compound vs. Established HCC Therapies
While direct comparative studies between this compound and other HCC drugs are not yet available, this guide provides a comparative overview based on their distinct mechanisms of action and available preclinical data. The alternatives considered here—Sorafenib, Lenvatinib, and Regorafenib—are multi-kinase inhibitors that indirectly affect cancer cell metabolism by targeting signaling pathways.
Mechanism of Action
This compound: Directly induces progressive metabolic failure and suppresses autophagic flux.[1][2]
Sorafenib: A multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, thereby inhibiting tumor cell proliferation and angiogenesis.[3][4][5] Its effects on metabolism are secondary to the inhibition of these signaling cascades.[3][4]
Regorafenib: An oral multi-kinase inhibitor that blocks various kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment.[10][11][12]
In Vitro Performance
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Sorafenib in various HCC cell lines. Data for Lenvatinib and Regorafenib are less consistently reported in a comparable format in the initial search results.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | HUH-7 | 4.39 | [2] |
| HepG2 | 7.55 | [2] | |
| BEL-7402 | 6.86 | [2] | |
| Sorafenib | HepG2 | 5-10 | [4] |
| Huh7 | 5-10 | [4] | |
| Hep3B | 5-10 | [4] |
In Vivo Performance
Preclinical studies in xenograft nude mice models have demonstrated the in vivo efficacy of this compound, Sorafenib, and Regorafenib in inhibiting HCC tumor growth.
| Compound | Model | Dosage | Tumor Growth Inhibition | Citation(s) |
| This compound | BEL-7402 Xenograft | Not Specified | Suppressed HCC cell proliferation in vivo | [1] |
| Sorafenib | HCC Xenografts | Not Specified | Suppressed the growth of HCC xenografts | [3] |
| Regorafenib | HCC Xenografts | Not Specified | Inhibited tumor growth | [10] |
Detailed Analysis of this compound-Induced Metabolic Changes
Metabolomic analysis of BEL-7402 HCC cells treated with this compound revealed significant alterations in cellular metabolism.
Key Affected Metabolic Pathways
-
Amino Acid Metabolism: The most significantly affected pathway was the biosynthesis of valine, leucine, and isoleucine.[2]
-
Glycerophospholipid Metabolism: Alterations in this pathway were also observed.
-
Purine Metabolism: this compound treatment led to changes in purine metabolism.
In contrast, studies on Sorafenib have shown that it preferentially affects glycerophospholipid and purine metabolism.[3][4] The addition of the mTOR inhibitor everolimus to sorafenib treatment was found to impact pyruvate, amino acid, and glucose metabolism.[3][4]
Experimental Protocols
This section provides a summary of the key experimental methodologies used in the investigation of this compound's effects on HCC.
Cell Viability and Proliferation Assays
-
Cell Lines: Human HCC cell lines (HUH-7, HepG2, BEL-7402) were used.[2]
-
Method: Cell viability was assessed using the CCK-8 assay after 48 hours of treatment with this compound at various concentrations.[2]
In Vivo Xenograft Model
-
Animal Model: A xenograft nude mice model was established to assess the antineoplastic properties of this compound in vivo.[1]
-
Analysis: The study integrated metabolomics, transcriptomics, and bioinformatics to elucidate the therapeutic mechanisms of this compound.[1]
Metabolomic and Transcriptomic Analysis
-
Methodology: An integrated approach combining transcriptomics and metabolomics was employed to provide a holistic view of the genetic and metabolic profiles altered by this compound.[2] This multi-omics approach offers a more reliable and comprehensive understanding of the complex biological effects of the compound.[2]
Conclusion and Future Directions
This compound presents a promising new therapeutic strategy for HCC by directly inducing metabolic failure and inhibiting autophagy in cancer cells. This mechanism is distinct from the kinase inhibition pathways targeted by current standard-of-care drugs like Sorafenib, Lenvatinib, and Regorafenib. The detailed metabolomic and transcriptomic data available for this compound provides a strong foundation for its further clinical development.
Future research should focus on direct comparative studies of this compound against other HCC therapies in preclinical and clinical settings. A deeper investigation into the specific molecular targets of this compound within the metabolic pathways will be crucial for optimizing its therapeutic use and identifying potential biomarkers for patient stratification. The unique metabolic targeting of this compound may also offer opportunities for combination therapies with existing kinase inhibitors to achieve synergistic antitumor effects.
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Metabolomic Profiling of Hepatocellular Carcinoma Cells Treated with Sorafenib Monotherapy vs. Sorafenib-Everolimus Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Metabolomic Profiling of Hepatocellular Carcinoma Cells Treated with Sorafenib Monotherapy vs. Sorafenib-Everolimus Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 7. researchgate.net [researchgate.net]
- 8. mims.com [mims.com]
- 9. Lenvatinib - Wikipedia [en.wikipedia.org]
- 10. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of CPUL1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel phenazine analog CPUL1, understanding the proper disposal procedures is a critical component of laboratory safety and regulatory compliance.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on best practices for the disposal of research-grade chemical compounds.
The overriding principle for handling laboratory waste is to formulate a disposal plan before any experimental work begins.[2] This ensures that all state and federal regulatory requirements are met and prevents unforeseen difficulties in waste management.[2]
Immediate Safety and Logistical Information
Proper management of chemical waste, such as this compound, is crucial for the safety of all laboratory personnel and to prevent environmental contamination. The following table summarizes key considerations for the handling and disposal of this compound waste.
| Consideration | Guideline | Rationale | Citation |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves. | To prevent skin and eye contact with the chemical waste. | [3] |
| Waste Segregation | Do not mix this compound waste with incompatible materials. Collect halogenated and non-halogenated solvent wastes separately if applicable. | To prevent dangerous chemical reactions and to facilitate proper disposal and potential recycling. | [2] |
| Container Selection | Use a dedicated, properly labeled, and sealed waste container that is compatible with the chemical. The original container can be used if it is in good condition. | To prevent leaks, spills, and exposure. The container must be able to safely hold the waste until disposal. | [4][5] |
| Labeling | Clearly label the waste container as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used. The label must include the start date of accumulation. | Proper labeling is a legal requirement and ensures that waste is handled and disposed of correctly by your institution's environmental health and safety personnel. | [6][7] |
| Storage | Store the waste container in a designated and well-ventilated satellite accumulation area. The container must be kept closed when not in use. | To ensure safety, prevent the accumulation of vapors, and comply with institutional storage limits for hazardous waste. | [3][4] |
| Spill Management | In case of a spill, evacuate the area and absorb the spill with an inert, non-combustible material. Collect the contaminated material in a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains. | To mitigate exposure and environmental contamination. | [8] |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through your institution's licensed hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
1. Waste Identification and Classification:
-
This compound is identified as a phenazine analog, a class of nitrogen-containing aromatic compounds.[1] In the absence of a specific SDS, it should be treated as a hazardous chemical waste.
2. Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., gloves, weigh boats, pipette tips), in a dedicated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: For this compound dissolved in a solvent (e.g., DMSO), collect the solution in a container designated for hazardous organic solvent waste.[5] The container should be compatible with the solvent used.
3. Packaging and Labeling:
-
Ensure the waste container is sealed tightly to prevent leaks.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO")
-
The approximate quantities of each component
-
The date when the first waste was added to the container
-
The name and contact information of the generating researcher or lab
-
4. Storage and Accumulation:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Be aware of your institution's limits on the volume of hazardous waste that can be stored in the lab and the maximum accumulation time (e.g., 180 days).[7]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste's composition and volume.[8]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general procedure for handling chemical waste as outlined above is the standard and accepted protocol in research settings. For any potential in-lab treatment to render the waste less hazardous, it is imperative to consult with and receive approval from your institution's EHS office, as such procedures must be performed by trained personnel in a controlled environment.[8]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always consult and adhere to their institution's specific safety and waste disposal protocols and contact their EHS office for definitive guidance.
References
- 1. mdpi.com [mdpi.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste - Health and Safety Directorate [qmul.ac.uk]
- 7. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 8. benchchem.com [benchchem.com]
Navigating the Safe Handling of CPUL1: A Guide for Laboratory Professionals
Essential protocols for the personal protective equipment (PPE), operational handling, and disposal of CPUL1, a novel phenazine analog with potent antitumor properties, are critical for ensuring the safety of researchers and maintaining a secure laboratory environment. While specific safety data for this compound is not yet widely available due to its novelty, a comprehensive safety plan can be established based on its classification as a potent, cytotoxic chemical compound and general laboratory safety standards. This guide provides essential, immediate safety and logistical information to support researchers, scientists, and drug development professionals in the safe management of this compound.
Personal Protective Equipment (PPE) for this compound
Given that this compound is a phenazine analog exhibiting cytotoxic effects against hepatocellular carcinoma cells, it should be handled with the same precautions as other potent anti-cancer agents.[1][2][3] The primary routes of exposure to be controlled are inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Usage |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 Respirator or higher | A fit-tested N95 respirator is the minimum requirement when handling powdered this compound or when there is a potential for aerosolization. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary. |
| Hand Protection | Double Gloving with Chemotherapy-rated Gloves | Two pairs of nitrile or other chemotherapy-rated gloves should be worn. The outer glove should be changed immediately upon contamination and both pairs should be changed regularly. |
| Body Protection | Disposable Gown or Lab Coat | A disposable, solid-front gown made of a low-permeability fabric is required. The gown should have long sleeves with tight-fitting cuffs. A dedicated lab coat may be used for low-potency work but must not be worn outside the laboratory. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Sturdy, closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn when handling significant quantities of this compound or in areas with a high risk of contamination. |
Operational Plan for Handling this compound
A clear and concise operational plan is crucial for the safe and efficient handling of this compound. This plan should be integrated into the laboratory's standard operating procedures (SOPs).
Key Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials. The storage container should be tightly sealed.
-
Maintain a detailed inventory of the amount of this compound received, used, and disposed of.
Preparation and Handling:
-
All handling of this compound powder or solutions should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before starting any work, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound. If dedicated equipment is not feasible, thoroughly decontaminate all equipment after use.
-
When weighing the powdered form, use a balance inside a fume hood and handle it with care to avoid creating dust.
-
For solubilizing, add the solvent to the this compound powder slowly and carefully to prevent splashing.
Spill Management:
-
In the event of a small spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill using absorbent pads.
-
Decontaminate the area with an appropriate cleaning agent.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.
Disposal Plan for this compound Waste
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, shoe covers, and contaminated labware, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless specifically instructed by your institution's EHS office.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
Disposal Procedure:
-
All this compound waste must be disposed of as hazardous chemical waste.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the EHS office to schedule a collection.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
Visualizing the this compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with handling the novel and potent compound this compound, ensuring a safe and productive research environment. It is imperative to consult your institution's specific safety protocols and EHS office for any additional requirements.
References
- 1. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Phenazine Analog, this compound, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
